Fmoc-N-(2,4-dimethoxybenzyl)-Ala-OH
Description
BenchChem offers high-quality Fmoc-N-(2,4-dimethoxybenzyl)-Ala-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-N-(2,4-dimethoxybenzyl)-Ala-OH including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[(2,4-dimethoxyphenyl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO6/c1-17(26(29)30)28(15-18-12-13-19(32-2)14-25(18)33-3)27(31)34-16-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-14,17,24H,15-16H2,1-3H3,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTEPUGBDZZZLCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(CC1=C(C=C(C=C1)OC)OC)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Fmoc-Ala-OH vs. Fmoc-N-Dmb-Ala-OH in High-Fidelity Peptide Synthesis
Executive Summary
This guide analyzes the structural, mechanistic, and operational differences between Fmoc-Ala-OH (the standard building block) and Fmoc-N-Dmb-Ala-OH (a specialized backbone-protecting analog). While Fmoc-Ala-OH is the workhorse for routine Solid Phase Peptide Synthesis (SPPS), it fails when synthesizing "difficult sequences" prone to on-resin aggregation. Fmoc-N-Dmb-Ala-OH incorporates a 2,4-dimethoxybenzyl (Dmb) group on the backbone nitrogen, acting as a "structure breaker" to disrupt
Key Takeaway: Use Fmoc-Ala-OH for standard sequences. Switch to Fmoc-N-Dmb-Ala-OH (or Dmb-dipeptides) when synthesizing hydrophobic regions, long peptides (>30 residues), or sequences prone to aspartimide formation.
Part 1: Structural & Mechanistic Foundations
The fundamental difference lies in the modification of the
Chemical Structures[1][2][3]
-
Fmoc-Ala-OH: Contains a primary carbamate. The N-H proton is available for hydrogen bonding, which drives secondary structure formation (e.g.,
-sheets) on the resin. -
Fmoc-N-Dmb-Ala-OH: Contains a secondary carbamate due to the bulky 2,4-dimethoxybenzyl (Dmb) group attached to the nitrogen.
Mechanism of Action: The "Pseudo-Proline" Effect
In "difficult sequences" (typically hydrophobic stretches like V-A-I-L or G-A-G-A), inter-chain hydrogen bonds form between the amide proton of one chain and the carbonyl oxygen of another. This creates a "gel-like" network on the resin, collapsing the polymer matrix and preventing reagents from reaching the reactive sites.
The Dmb Solution:
-
H-Bond Blocking: The Dmb group replaces the amide proton, physically eliminating the H-bond donor capability at that residue.
-
Steric Disruption: The bulky dimethoxybenzyl ring forces the peptide backbone into a cis-amide conformation (similar to Proline), creating a "kink" in the chain that prevents adjacent residues from stacking.
Figure 1: Mechanism of aggregation disruption. The Dmb group eliminates the H-bond donor, preventing the inter-chain association that causes synthesis failure.
Part 2: Synthetic Protocols & Critical Differences
The introduction of the Dmb group changes the chemistry of the coupling step significantly. It converts a primary amine into a sterically hindered secondary amine.
Coupling Of the Residue (Step N)
-
Fmoc-Ala-OH: Couples easily with standard activators (DIC/Oxyma, HBTU/DIEA) in 30–60 minutes.
-
Fmoc-N-Dmb-Ala-OH: Coupling this residue to the resin is generally straightforward, though slightly slower due to the bulk. Standard conditions (DIC/Oxyma) are usually sufficient.
Coupling Onto the Residue (Step N+1) - CRITICAL
This is the most common failure point. After removing the Fmoc group from N-Dmb-Ala, you are left with a secondary, electron-rich, and sterically hindered amine .
-
Standard Protocol (Fails): Standard HBTU or DIC couplings will likely yield <20% conversion, leading to deletion sequences.
-
Dmb Protocol (Required): You must use high-efficiency activators or symmetric anhydrides.
Recommended Protocol for Step N+1 (Coupling onto Dmb-Ala):
-
Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyBrOP.
-
Base: HOAt (1-Hydroxy-7-azabenzotriazole) is preferred over HOBt as an additive.
-
Conditions: Double coupling is mandatory.
-
Coupling 1: 5 eq AA, 5 eq HATU, 10 eq DIEA for 2 hours.
-
Coupling 2: 5 eq AA, 5 eq HATU, 10 eq DIEA for 2 hours (or overnight).
-
-
Alternative: Use symmetric anhydrides (generated via DIC in DCM) for highly hindered amino acids.
Cleavage from Resin
The Dmb group is acid-labile and is removed during the final global deprotection, unlike other backbone protectors (like methyl) that are permanent.
-
Reagent: High concentration TFA (Trifluoroacetic acid).
-
Scavengers: Essential. The Dmb cation released is an electrophile. If not scavenged, it can re-alkylate Tryptophan (Trp) residues.
-
Cocktail: TFA/TIS/H2O (95:2.5:2.5). TIS (Triisopropylsilane) is a critical scavenger here.
-
Time: Dmb removal is slower than Boc removal. Extend cleavage time to 3–4 hours.
Part 3: Comparative Analysis & Decision Matrix
When should you deviate from the standard Fmoc-Ala-OH?
| Feature | Fmoc-Ala-OH | Fmoc-N-Dmb-Ala-OH |
| Primary Application | Routine synthesis (<20 residues). | "Difficult" sequences, aggregation prone, long peptides.[1][2][3][4] |
| Amine Type | Primary ( | Secondary ( |
| Coupling Efficiency (Step N) | High (>99% in 30 min). | Good (>98% in 60 min). |
| Next Coupling (Step N+1) | Standard (DIC/Oxyma). | Difficult. Requires HATU/HOAt + Extended time. |
| Solubility in DMF | High.[] | Very High (Disrupts aggregation). |
| Aspartimide Prevention | No protection. | High. Prevents aspartimide when placed before Asp (e.g., Asp-DmbAla). |
| Cost | Low ($). | High ( |
| Cleavage Product | Native peptide.[3][4][7] | Native peptide (Dmb is removed). |
The "Dipeptide" Pro-Tip
Because coupling onto the secondary amine of Dmb-Ala is difficult, many researchers utilize pre-formed dipeptides (e.g., Fmoc-Xaa-(Dmb)Ala-OH).
-
Advantage: The difficult coupling (Xaa to Dmb-Ala) is done in solution phase by the manufacturer. You simply couple the whole dipeptide unit to the resin using standard conditions.
Part 4: Workflow Visualization
The following diagram outlines the decision process and synthetic pathway for utilizing Dmb protection.
Figure 2: Decision tree and modified workflow for incorporating Dmb-protected residues.
References
-
Merck (Sigma-Aldrich). Overcoming Aggregation in Solid-phase Peptide Synthesis. Retrieved from .
- White, P. et al. (2004). The ODmb Protecting Group: A Technical Guide to Enhancing Peptide Synthesis. Novabiochem Letters.
-
Sampson, W. R., et al. (1999). The synthesis of difficult peptides using 2-hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb) backbone protection.[4][8] Journal of Peptide Science.
-
BOC Sciences. Why Fmoc-Protected Amino Acids Dominate SPPS? Retrieved from .
-
AAPPTEC. Hmb and Dmb Protected Derivatives for Peptide Synthesis. Retrieved from .
Sources
Methodological & Application
Application Notes and Protocols for Fmac-N-(2,4-dimethoxybenzyl)-Ala-OH Coupling
Introduction: Navigating the Challenges of Sterically Hindered N-Substituted Amino Acids in Peptide Synthesis
In the realm of solid-phase peptide synthesis (SPPS), the incorporation of sterically hindered amino acids presents a significant hurdle to achieving high purity and yield. Fmoc-N-(2,4-dimethoxybenzyl)-Ala-OH, a valuable building block for introducing a backbone-protected alanine residue, falls squarely into this category. The 2,4-dimethoxybenzyl (Dmb) group, while strategically employed to disrupt secondary structure formation and prevent peptide aggregation, introduces considerable steric bulk at the nitrogen atom. This hindrance dramatically slows the kinetics of the coupling reaction, necessitating carefully optimized protocols to ensure complete amide bond formation.
This technical guide provides a comprehensive overview of standard coupling protocols for Fmoc-N-(2,4-dimethoxybenzyl)-Ala-OH, offering detailed, step-by-step methodologies and the scientific rationale behind them. We will delve into the mechanisms of action of recommended coupling reagents, present comparative data to guide your selection, and provide troubleshooting strategies for common challenges encountered in the synthesis of peptides containing this demanding residue.
The Role of the Dmb Group: A Double-Edged Sword
The Dmb protecting group is a powerful tool in the synthesis of "difficult" peptide sequences, particularly those prone to aggregation. By temporarily modifying the backbone amide, the Dmb group disrupts the inter- and intra-chain hydrogen bonding that leads to the formation of insoluble secondary structures like beta-sheets. This enhances the solvation of the growing peptide chain and improves the efficiency of both deprotection and coupling steps. The Dmb group is labile to standard trifluoroacetic acid (TFA) cleavage conditions, regenerating the native peptide backbone upon completion of the synthesis.
However, the very presence of the bulky Dmb group makes the subsequent acylation of the secondary amine a formidable challenge. Standard coupling conditions often result in incomplete reactions, leading to deletion sequences that are difficult to separate from the target peptide. Therefore, the choice of coupling reagent and reaction conditions is paramount for the successful incorporation of Fmoc-N-(2,4-dimethoxybenzyl)-Ala-OH.
Recommended Coupling Reagents and Protocols
For sterically hindered N-substituted amino acids, onium-type coupling reagents (aminium/uronium and phosphonium salts) are highly recommended due to their ability to form highly reactive activated esters, driving the coupling reaction to completion.
HATU-Mediated Coupling: The Gold Standard for Difficult Couplings
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is widely regarded as one of the most efficient coupling reagents for challenging amino acids, including N-methylated and other N-substituted residues.[1] Its superiority lies in the formation of a highly reactive O-acyl(tetramethyl)isouronium salt, which readily reacts with the sterically hindered secondary amine.[2]
The coupling reaction proceeds through a two-step mechanism:
-
Activation of the Carboxylic Acid: The carboxylic acid of Fmoc-N-(2,4-dimethoxybenzyl)-Ala-OH is deprotonated by a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA). The resulting carboxylate anion attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive HOAt (1-hydroxy-7-azabenzotriazole) active ester.
-
Nucleophilic Attack by the Amine: The resin-bound secondary amine then attacks the carbonyl carbon of the HOAt active ester, forming the desired peptide bond and releasing HOAt.
Caption: Mechanism of HATU-mediated peptide coupling.
Materials:
-
Fmoc-N-(2,4-dimethoxybenzyl)-Ala-OH
-
HATU
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Fmoc-deprotected peptide-resin
-
Washing solvents (DMF, Dichloromethane (DCM))
Procedure:
-
Resin Preparation:
-
Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.
-
Ensure complete removal of the previous Fmoc protecting group, which can be confirmed by a positive Kaiser test.
-
-
Activation Solution Preparation (perform immediately before adding to the resin):
-
In a separate reaction vessel, dissolve Fmoc-N-(2,4-dimethoxybenzyl)-Ala-OH (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF.
-
Add DIPEA or 2,4,6-collidine (6-10 equivalents) to the solution and mix thoroughly for 1-2 minutes. The use of collidine is sometimes preferred to minimize racemization.[3]
-
-
Coupling Reaction:
-
Add the freshly prepared activation solution to the swelled peptide-resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended, or a double coupling can be performed.
-
-
Monitoring and Washing:
-
Monitor the reaction progress using a qualitative method like the Kaiser test. A negative result (colorless to yellow beads) indicates complete coupling.
-
Once the coupling is complete, drain the reaction solution.
-
Thoroughly wash the resin with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.
-
DIC/Oxyma Coupling: A Safer and Efficient Alternative
The combination of a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), with an additive like OxymaPure (ethyl (hydroxyimino)cyanoacetate) provides a highly efficient and safer alternative to benzotriazole-based additives like HOBt, which have explosive properties.[4] OxymaPure has been shown to be superior in suppressing racemization and improving coupling efficiency, especially for hindered amino acids.[4]
-
Formation of O-Acylisourea: The carboxylic acid reacts with DIC to form a highly reactive O-acylisourea intermediate.
-
In Situ Conversion to Oxyma Ester: The O-acylisourea intermediate rapidly reacts with OxymaPure to form a more stable and highly reactive Oxyma active ester.
-
Nucleophilic Attack: The resin-bound amine attacks the Oxyma active ester to form the peptide bond.
Caption: Mechanism of DIC/Oxyma-mediated peptide coupling.
Materials:
-
Fmoc-N-(2,4-dimethoxybenzyl)-Ala-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Fmoc-deprotected peptide-resin
-
Washing solvents (DMF, DCM)
Procedure:
-
Resin Preparation:
-
Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.
-
Confirm the presence of free amines with a positive Kaiser test.
-
-
Coupling Solution Preparation:
-
In a separate vessel, dissolve Fmoc-N-(2,4-dimethoxybenzyl)-Ala-OH (3-5 equivalents) and OxymaPure (3-5 equivalents) in DMF.
-
Add DIC (3-5 equivalents) to the solution.
-
-
Pre-activation and Coupling:
-
Allow the coupling solution to pre-activate for 5-10 minutes at room temperature.
-
Add the pre-activated solution to the peptide-resin.
-
Agitate the mixture for 2-4 hours at room temperature. A double coupling may be necessary.
-
-
Monitoring and Washing:
-
Monitor the reaction completion with the Kaiser test.
-
Upon completion, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).
-
PyBOP-Mediated Coupling: A Classic Phosphonium Reagent
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another effective phosphonium-based coupling reagent suitable for hindered amino acids. It offers mild reaction conditions and a good balance of reactivity and suppression of racemization.[5]
Similar to HATU, PyBOP facilitates the formation of an active ester intermediate:
-
Carboxylic Acid Activation: The carboxylic acid is deprotonated by a base (e.g., DIPEA) and then reacts with PyBOP to form a benzotriazole (HOBt) active ester.
-
Amide Bond Formation: The resin-bound amine attacks the HOBt active ester to yield the desired peptide.
Caption: Mechanism of PyBOP-mediated peptide coupling.
Materials:
-
Fmoc-N-(2,4-dimethoxybenzyl)-Ala-OH
-
PyBOP
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Fmoc-deprotected peptide-resin
-
Washing solvents (DMF, DCM)
Procedure:
-
Resin Preparation:
-
Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.
-
Confirm the presence of free amines with a positive Kaiser test.
-
-
Coupling Solution Preparation:
-
In a separate vessel, dissolve Fmoc-N-(2,4-dimethoxybenzyl)-Ala-OH (2-3 equivalents) and PyBOP (2-3 equivalents) in DMF.
-
-
Coupling Reaction:
-
Add the amino acid/PyBOP solution to the resin.
-
Add DIPEA (4-6 equivalents) to the resin slurry.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
-
Monitoring and Washing:
-
Monitor the reaction completion with the Kaiser test.
-
Upon completion, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).
-
Comparative Summary of Coupling Protocols
| Feature | HATU | DIC/Oxyma | PyBOP |
| Reagent Type | Aminium/Uronium Salt | Carbodiimide + Additive | Phosphonium Salt |
| Reactivity | Very High | High | High |
| Racemization Risk | Low | Very Low | Low |
| Safety | Standard handling | Safer (avoids HOBt) | Standard handling |
| Byproducts | Water-soluble | Water-soluble | Water-soluble |
| Cost | Higher | Lower | Moderate |
| Ideal For | Extremely hindered couplings | General use, safer alternative | Hindered couplings |
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | - Insufficient reaction time- Low reagent equivalents- Steric hindrance | - Extend coupling time to 4-6 hours or overnight.- Perform a "double coupling" with fresh reagents.[6]- Increase the equivalents of amino acid and coupling reagent to 5-fold.- Switch to a more potent coupling reagent (e.g., from DIC/Oxyma to HATU). |
| Low Peptide Yield | - Cumulative incomplete couplings- Peptide aggregation | - Optimize coupling conditions for each step.- Consider using a more hydrophilic or lower-loaded resin.- Incorporate other structure-breaking elements if possible. |
| Racemization | - Prolonged activation times- Use of a strong, sterically unhindered base | - Use pre-activation times of no more than 10 minutes.- Use a bulkier base like 2,4,6-collidine instead of DIPEA.[3]- Ensure anhydrous conditions. |
Conclusion
The successful incorporation of Fmoc-N-(2,4-dimethoxybenzyl)-Ala-OH into a peptide sequence is a critical yet achievable task with the appropriate selection of coupling reagents and optimized protocols. For the highest probability of success, particularly in challenging sequences, HATU stands out as the reagent of choice due to its high reactivity. However, DIC/Oxyma offers a compelling and safer alternative with excellent performance in suppressing racemization. By understanding the underlying chemical principles and adhering to the detailed protocols outlined in this guide, researchers can confidently navigate the complexities of synthesizing peptides containing this sterically demanding yet highly valuable building block.
References
- Benchchem. (2025). An In-Depth Technical Guide to the PyBOP Mechanism of Action in Amide Bond Formation.
- Benchchem. (2025). Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols.
- Benchchem. (2025). Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS).
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using PyBOP. Retrieved from [Link]
- Merck. (n.d.). Novabiochem® Coupling reagents.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
- AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- ChemicalBook. (2024, July 3). HATU:a third-generation coupling reagent.
- PubMed. (1992). Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography. International Journal of Peptide and Protein Research, 39(3), 229-36.
- Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from University of California, Irvine website.
- Al-Blewi, F. F., et al. (2018). OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)
- AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- ACS Publications. (2022, February 9).
- Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
- Babel, A. M. (2024). Comparative Study on Different Fmoc Solid-Phase Peptide Synthesis Protocols Towards Reduced Solvent Consumption and Improved Efficiency. BearWorks.
- Liu, C., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- ResearchGate. (2025, August).
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- Bocsci. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
- AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis.
- Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained.
- Luxembourg Bio Technologies. (2017, July 18). Comparison of various coupling reagents in solid-phase aza-peptide synthesis.
- AAPPTec. (n.d.). How to Synthesize a Peptide.
- Merck Millipore. (n.d.). New products for peptide synthesis Novabiochem.
Sources
- 1. bachem.com [bachem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Cleavage of the 2,4-Dimethoxybenzyl (DMB) Group from Alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,4-dimethoxybenzyl (DMB) group is a valuable asset in the synthetic chemist's toolbox, particularly in the realm of peptide synthesis and the development of complex molecular architectures. Its utility lies in its role as a robust protecting group for primary and secondary amines, including the α-amino group of amino acids like Alanine. The DMB group offers stability across a spectrum of reaction conditions, including basic and nucleophilic environments, yet it can be selectively removed under specific acidic or oxidative conditions. This orthogonality is paramount in multi-step syntheses where differential protection and deprotection are required.[1][2]
The strategic incorporation of the two electron-donating methoxy groups on the benzyl ring significantly enhances the acid lability of the DMB group compared to the parent benzyl (Bn) or even the p-methoxybenzyl (PMB) group.[3][4] This heightened sensitivity allows for its cleavage under milder acidic conditions, thereby preserving other acid-sensitive functionalities within a molecule.
This technical guide provides a comprehensive overview of the cleavage conditions for removing the 2,4-dimethoxybenzyl group from Alanine. It delves into the mechanistic underpinnings of the deprotection, offers detailed experimental protocols, and presents a comparative analysis of different cleavage strategies to empower researchers in making informed decisions for their synthetic endeavors.
Mechanistic Insights: The "Why" Behind the Cleavage
A thorough understanding of the reaction mechanism is crucial for optimizing cleavage conditions and troubleshooting potential issues. The removal of the DMB group from the nitrogen atom of Alanine primarily proceeds through two distinct pathways: acid-catalyzed cleavage and oxidative cleavage.
Acid-Catalyzed Cleavage
The most prevalent method for DMB group removal is through acidolysis, typically employing trifluoroacetic acid (TFA). The electron-rich nature of the 2,4-dimethoxybenzyl ring is central to this process.
Mechanism of Acid-Catalyzed DMB Cleavage
Caption: Acid-catalyzed cleavage of the DMB group from Alanine.
-
Protonation: The reaction is initiated by the protonation of the nitrogen atom of the N-DMB-Alanine by a strong acid like TFA.
-
Formation of a Stable Carbocation: The protonated intermediate undergoes cleavage of the benzylic carbon-nitrogen bond. This step is facilitated by the two electron-donating methoxy groups at the ortho and para positions of the benzyl ring. These groups stabilize the resulting 2,4-dimethoxybenzyl carbocation through resonance, making it a very good leaving group.[3][5]
-
Scavenging: The liberated 2,4-dimethoxybenzyl carbocation is a potent electrophile and can react with nucleophilic residues in the substrate or polymerize, leading to undesired side products.[6] To mitigate this, "scavengers" are added to the reaction mixture. These are typically nucleophilic species that readily trap the carbocation. Common scavengers include triisopropylsilane (TIS), water, and thioanisole.[7][8]
Oxidative Cleavage
An alternative and orthogonal approach to acid-catalyzed cleavage is oxidative cleavage. This method is particularly useful when the substrate contains other acid-sensitive protecting groups. A common reagent for this purpose is 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ).
The mechanism of DDQ-mediated cleavage involves the formation of a charge-transfer complex between the electron-rich DMB group and the electron-deficient DDQ. This is followed by a single-electron transfer (SET) to generate a radical cation, which then collapses to release the deprotected amine and 2,4-dimethoxybenzaldehyde.
Workflow for Oxidative DMB Cleavage
Caption: General workflow for the oxidative cleavage of the DMB group.
Comparative Analysis of Cleavage Conditions
The choice of cleavage method depends on the overall synthetic strategy and the presence of other functional groups in the molecule. The following table provides a comparison of the most common conditions for the removal of the DMB group from an amino functionality.
| Cleavage Method | Reagents and Conditions | Advantages | Disadvantages | Applicability to Alanine | References |
| Acid-Catalyzed | TFA/DCM (various concentrations, e.g., 10-95%) Scavengers: TIS, H₂O, ThioanisoleRoom temperature, 1-4 hours | High efficiency, straightforward procedure. | Requires strongly acidic conditions, potential for acid-catalyzed side reactions. | Highly effective. Alanine side chain is inert to these conditions. | [9][10] |
| Acid-Catalyzed (Mild) | 1% TFA in DCM | Selective cleavage in the presence of more robust acid-labile groups. | May require longer reaction times or repeated treatments. | Suitable for sensitive substrates where full deprotection is not desired. | [11] |
| Oxidative Cleavage | DDQ in DCM/H₂O Room temperature, typically 1-8 hours | Orthogonal to acid-labile protecting groups. Mild reaction conditions. | DDQ is a toxic reagent. Products may require chromatographic purification. | Effective, provides an alternative to acidic methods. | [3] |
| Other Acidic Conditions | Anhydrous HF | Very strong acid, effective for complete deprotection in peptide synthesis. | Highly corrosive and toxic, requires specialized equipment. | Effective but generally reserved for final deprotection of complex peptides. | [12] |
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when handling strong acids and other hazardous reagents.
Protocol 1: Trifluoroacetic Acid (TFA) Mediated Cleavage of N-(2,4-Dimethoxybenzyl)-Alanine
This protocol describes the standard procedure for the removal of the DMB group from Alanine using a TFA cleavage cocktail.
Materials:
-
N-(2,4-Dimethoxybenzyl)-Alanine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve N-(2,4-Dimethoxybenzyl)-Alanine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.2 M.
-
Cleavage Cocktail Preparation: In a separate container, prepare the cleavage cocktail. A common cocktail consists of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v). For substrates not containing other sensitive functional groups, a simpler mixture of TFA in DCM (e.g., 50% v/v) can be used, with the addition of a scavenger like TIS (2-5 eq).
-
Deprotection Reaction: Cool the solution of the protected alanine to 0 °C using an ice bath. Slowly add the TFA cleavage cocktail to the stirred solution.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Quenching and Work-up:
-
Carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the majority of the TFA and DCM.[13]
-
Dissolve the residue in a suitable organic solvent such as ethyl acetate.
-
Slowly add saturated aqueous sodium bicarbonate solution to the stirred mixture until gas evolution ceases to neutralize the remaining TFA.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude deprotected Alanine.[1]
-
-
Purification (if necessary): The crude product can be further purified by recrystallization or column chromatography on silica gel.
Protocol 2: Oxidative Cleavage of N-(2,4-Dimethoxybenzyl)-Alanine using DDQ
This protocol provides an alternative method for DMB removal under non-acidic conditions.
Materials:
-
N-(2,4-Dimethoxybenzyl)-Alanine
-
Dichloromethane (DCM)
-
Water
-
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve N-(2,4-Dimethoxybenzyl)-Alanine (1.0 eq) in a mixture of dichloromethane (DCM) and water (typically in a ratio of 10:1 to 20:1 v/v).
-
Reagent Addition: Add 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) (1.1-1.5 eq) to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by the disappearance of the starting material and the formation of the product by TLC or LC-MS. The reaction time can vary from 1 to 8 hours depending on the substrate.
-
Work-up:
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product, which will contain 2,4-dimethoxybenzaldehyde as a byproduct, typically requires purification by column chromatography on silica gel to isolate the pure Alanine.
Troubleshooting and Optimization
-
Incomplete Cleavage: If the reaction does not go to completion, consider extending the reaction time, increasing the concentration of the cleavage reagent (e.g., TFA), or slightly elevating the reaction temperature (use with caution to avoid side reactions). For TFA cleavage, ensure the reagents are of high quality and anhydrous where specified.
-
Side Product Formation: The presence of unexpected byproducts may indicate insufficient scavenging of the DMB cation. Increasing the amount of scavenger (e.g., TIS) or using a cocktail of scavengers can help mitigate this issue. For tryptophan-containing peptides, using a scavenger cocktail is crucial to prevent alkylation of the indole side chain.
-
Difficult Work-up: If the deprotected amine is water-soluble, extraction with organic solvents may be inefficient. In such cases, using a solid-phase scavenger resin (e.g., Amberlyst A21) to neutralize the TFA and trap the TFA salt can be a useful alternative to aqueous work-up.[14][15]
Conclusion
The 2,4-dimethoxybenzyl group is a versatile and valuable protecting group for the amino function of Alanine. Its removal can be achieved efficiently under both acidic and oxidative conditions, providing flexibility in synthetic design. A thorough understanding of the cleavage mechanisms and careful selection of reaction conditions and scavengers are key to achieving high yields and purity of the desired deprotected Alanine. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to successfully implement DMB deprotection strategies in their synthetic endeavors.
References
-
ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from [Link]
-
LOCKSS. (2011, August 16). DEPROTECTION OF 3,4-DIMETHOXYBENZYL ( DMB) GROUP ON γ-LACTAM NITROGEN USING PHENYLIODINE(III) BIS(TRIFLUOROACETATE) (PIFA). Retrieved from [Link]
-
Scribd. Rapid N-Boc Deprotection with TFA. Retrieved from [Link]
-
ChemRxiv. (2025, December 13). Orthogonal Electrochemical Amine Deprotection: Towards Sustainable Strategies for Peptide Synthesis. Retrieved from [Link]
-
PMC. (2024, February 14). Transient Absorption Spectroscopic Investigation of the Photocyclization–Deprotection Reaction of 3′,5′-Dimethoxybenzoin Fluoride. Retrieved from [Link]
-
ResearchGate. Solid phase peptide synthesis via an orthogonal deprotection strategy.... Retrieved from [Link]
-
PubMed. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Retrieved from [Link]
-
SciSpace. Amino Acid-Protecting Groups. Retrieved from [Link]
-
PMC. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. Retrieved from [Link]
-
Aapptec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
CEM Corporation. (2017). Application Note Peptide Cleavage and Protected Cleavage Procedures. Retrieved from [Link]
-
Aapptec. Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. Retrieved from [Link]
-
The Royal Society of Chemistry. Experimental Procedures. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Electronic effects in the acid-promoted deprotection of N-2,4-dimethoxybenzyl maleimides. Retrieved from [Link]
-
Aapptec. Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2023, November 22). Deprotection. Retrieved from [Link]
-
PMC. (2024, January 5). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Retrieved from [Link]
-
ACS Publications. (2025, February 23). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
ACS Publications. 2,4-Dimethoxybenzyl as a protecting group for glutamine and asparagine in peptide synthesis. Retrieved from [Link]
-
ResearchGate. Synthetic protocol for the synthesis of protected amino acids (4 a‐j) using DMB and DETB. Retrieved from [Link]
-
ResearchGate. Amino Acid-Protecting Groups. Retrieved from [Link]
-
CDN. Cleavage Cocktail Selection. Retrieved from [Link]
-
Hamad Bin Khalifa University. The synthesis of some peptides related to the amyloid β peptide 25-35: Use of N-(2-hydroxy-4-methoxybenzyl) protection. Retrieved from [Link]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
-
ResearchGate. Proposed mechanism of deprotection of DMB. Retrieved from [Link]
- Arpad, K., et al. (2017). Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles.
-
WashU Medicine Research Profiles. (1971, December 1). 2,4-Dimethoxybenzyl as a Protecting Group for Glutamine and Asparagine in Peptide Synthesis. Retrieved from [Link]
-
ACS Omega. (2021, July 16). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. Retrieved from [Link]
-
Organic Syntheses Procedure. N α -(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE. Retrieved from [Link]
-
MDPI. (2024, December 5). One-Pot Synthesis of β-Alanine from Fumaric Acid via an Efficient Dual-Enzyme Cascade Biotransformation. Retrieved from [Link]
-
Scholarly Publications Leiden University. (2015, July 31). Chemoselective Cleavage of p‑Methoxybenzyl and 2‑Naphthylmethyl Ethers Using a Catalytic Amount of HCl in Hexafluoro-2-propanol. Retrieved from [Link]
-
YouTube. (2025, March 22). ALANINE SYNTHESIS. #ncchem. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. peptide.com [peptide.com]
- 11. cem.de [cem.de]
- 12. profiles.wustl.edu [profiles.wustl.edu]
- 13. researchgate.net [researchgate.net]
- 14. scribd.com [scribd.com]
- 15. Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Solvent Selection and Dissolution Protocol for Fmoc-N-(2,4-dimethoxybenzyl)-Ala-OH
Abstract
This technical guide provides a comprehensive framework for the selection of appropriate solvents and the development of robust dissolution protocols for Fmoc-N-(2,4-dimethoxybenzyl)-Ala-OH. This specialized amino acid derivative, featuring a backbone-protecting 2,4-dimethoxybenzyl (DMB) group, is strategically employed in Solid-Phase Peptide Synthesis (SPPS) to mitigate on-resin aggregation and improve the synthesis of complex or "difficult" peptide sequences. Proper dissolution is the critical first step for its successful incorporation. This note details the physicochemical rationale for solvent choice, provides validated protocols for solubility testing and stock solution preparation, and offers a troubleshooting guide for researchers, scientists, and drug development professionals.
Introduction: The Role and Challenge of DMB-Protected Amino Acids
In modern peptide synthesis, the assembly of long or hydrophobic sequences is often hampered by the formation of intra- and intermolecular hydrogen bonds within the growing peptide chain. This aggregation can lead to incomplete acylation and deprotection steps, resulting in deletion sequences and significantly reduced purity of the final crude product.
The introduction of a temporary N-alkyl protecting group, such as the 2,4-dimethoxybenzyl (DMB) group on a backbone amide nitrogen, serves as a powerful strategy to disrupt these secondary structures. Fmoc-N-(2,4-dimethoxybenzyl)-Ala-OH is a building block designed for this purpose. The DMB group acts as a reversible "proline mimic," temporarily breaking the hydrogen bonding pattern of the peptide backbone. This group is stable to the basic conditions used for Fmoc removal (e.g., piperidine) but is cleaved under the final strong acid conditions (e.g., Trifluoroacetic acid, TFA) used for resin cleavage and side-chain deprotection.[1][2]
While the DMB group enhances the solubility of the growing peptide chain, the monomeric amino acid derivative itself possesses a unique set of physicochemical properties that require careful consideration for solvent selection. Its large, hydrophobic fluorenylmethoxycarbonyl (Fmoc) group, coupled with the bulky, moderately polar DMB substituent, necessitates the use of effective organic solvents to achieve the concentrations required for efficient coupling in SPPS.
Physicochemical Properties of Fmoc-N-(2,4-dimethoxybenzyl)-Ala-OH
A foundational understanding of the molecule's properties is essential for predicting its behavior in various solvents.
| Property | Value | Source(s) |
| Synonym | Fmoc-N-(2,4-dimethoxybenzyl)-L-alanine | [3][4][5] |
| Molecular Formula | C₂₇H₂₇NO₆ | [3][6] |
| Molecular Weight | 461.51 g/mol | [3][4][6] |
| Appearance | White to off-white powder/solid | [3][6] |
| Key Structural Features | N-terminal Fmoc group, N-alpha DMB group, Carboxylic acid | N/A |
| General Solubility Profile | Generally soluble in polar aprotic organic solvents. The DMB group is noted to enhance overall solubility.[6] | [6][7] |
The Theoretical Basis for Solvent Selection
The dissolution of this derivative is governed by the "like dissolves like" principle, influenced by the polarity and functionality of its constituent parts.
-
Fmoc Group: Large, nonpolar, and aromatic. Favors solvents that can engage in π-π stacking and have good van der Waals interactions.
-
DMB Group: Moderately polar due to the two methoxy groups, but also bulky and aromatic. It contributes to the overall steric hindrance of the molecule.
-
Alanine Core & Carboxylic Acid: The core amino acid structure provides a polar, hydrogen-bonding capable functional group.
The ideal solvent must effectively solvate all three of these domains. Polar aprotic solvents are the most widely used and effective class of solvents for Fmoc-based SPPS.[8] They possess a high dielectric constant and polarity, enabling them to dissolve charged intermediates and polar reagents, while lacking acidic protons that could interfere with the synthesis chemistry.
Solvent Selection Workflow
The following diagram outlines the logical process for selecting an appropriate solvent system.
Caption: Decision workflow for solvent selection and troubleshooting.
Recommended Solvents for Dissolution
Based on common practices in solid-phase peptide synthesis, the following solvents are recommended.
| Category | Solvent | Rationale & Commentary |
| Primary | N,N-Dimethylformamide (DMF) | The most common and cost-effective solvent for SPPS.[9] It effectively dissolves most Fmoc-amino acids and coupling reagents.[10] Caution: Can degrade over time to form dimethylamine, which may cause premature Fmoc-deprotection. Use high-purity, fresh DMF.[9] |
| N-Methyl-2-pyrrolidone (NMP) | An excellent alternative to DMF, often providing superior solvation for complex structures.[9] It is more stable than DMF but may lead to slightly faster decomposition of dissolved Fmoc-amino acids over extended periods.[9] | |
| Secondary | Dichloromethane (DCM) | Primarily used in Boc-chemistry but can be used for manual loading of the first amino acid onto highly acid-labile resins like 2-chlorotrityl chloride resin.[9][11] Its lower polarity makes it less effective for solvating growing peptide chains.[9] |
| Co-Solvents / Troubleshooting | Dimethyl Sulfoxide (DMSO) | A highly polar solvent that can be added as a minor component (e.g., 5-25%) to DMF or NMP to disrupt aggregation and improve the solubility of very difficult derivatives.[9] |
Experimental Protocols
These protocols provide a systematic approach to determining solubility and preparing solutions for synthesis.
Protocol 1: Qualitative Small-Scale Solubility Assessment
Objective: To rapidly determine the most effective solvent for Fmoc-N-(2,4-dimethoxybenzyl)-Ala-OH at a target concentration.
Materials:
-
Fmoc-N-(2,4-dimethoxybenzyl)-Ala-OH
-
Candidate solvents: DMF, NMP, DCM
-
2 mL glass vials or test tubes
-
Vortex mixer
-
Spatula and analytical balance
Procedure:
-
Weigh approximately 4.6 mg of Fmoc-N-(2,4-dimethoxybenzyl)-Ala-OH (for a target of 0.1 M) or 23.1 mg (for a target of 0.5 M) into a clean, dry 2 mL glass vial.
-
Add 100 µL of the first candidate solvent (e.g., DMF) to the vial.
-
Cap the vial securely and vortex the mixture vigorously for 30-60 seconds.
-
Visually inspect the solution against a dark background. Look for any undissolved particulates or cloudiness.
-
If the solid is not fully dissolved, allow the vial to stand for 5 minutes and re-examine. Brief, gentle warming or sonication can be attempted if dissolution is slow.
-
Record the observation as "Fully Soluble," "Partially Soluble," or "Insoluble."
-
Repeat steps 1-6 for each candidate solvent to identify the optimal choice.
Protocol 2: Preparation of a 0.5 M Stock Solution for SPPS
Objective: To prepare a standardized stock solution of the amino acid derivative for use in automated or manual solid-phase peptide synthesis.
Materials:
-
Fmoc-N-(2,4-dimethoxybenzyl)-Ala-OH
-
High-purity, peptide-synthesis grade DMF or NMP
-
Volumetric flask or appropriate graduated glassware
-
Magnetic stirrer and stir bar (optional) or vortex mixer
Procedure:
-
Calculation: Determine the required mass of the amino acid derivative. For example, to prepare 10 mL of a 0.5 M solution: Mass = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol ) Mass = 0.5 mol/L × 0.010 L × 461.51 g/mol = 2.308 g
-
Carefully weigh the calculated mass of Fmoc-N-(2,4-dimethoxybenzyl)-Ala-OH and transfer it to the volumetric flask.
-
Add approximately 70-80% of the final volume of the chosen solvent (e.g., 7-8 mL of DMF for a 10 mL final volume).
-
Agitate the mixture to dissolve the solid. This can be done by capping and vortexing, or by using a magnetic stirrer at room temperature. Ensure a clear, particulate-free solution is formed.
-
Once fully dissolved, carefully add the solvent to the final target volume (e.g., bring the volume up to the 10 mL mark).
-
Invert the flask several times to ensure the solution is homogeneous.
-
The solution is now ready to be used in the coupling step of your SPPS protocol, where it will be mixed with an activation agent.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Slow or Incomplete Dissolution | Sub-optimal solvent choice; low solvent purity; low ambient temperature. | 1. Switch from DMF to NMP, as NMP often has stronger solvating properties.[9]2. Apply gentle warming (to 30-40°C) or place the vial in an ultrasonic bath for 2-5 minutes.3. Ensure the solvent is fresh and of high purity. |
| Precipitation Upon Standing | Solution is supersaturated; temperature fluctuation. | 1. Re-dissolve with gentle warming.2. Prepare a slightly more dilute solution (e.g., 0.45 M instead of 0.5 M).3. Add 5-10% (v/v) DMSO as a co-solvent to maintain solubility. |
| Solution Appears Yellow/Brown | Impurities in the solvent (especially aged DMF). | Discard the solution and solvent. Use fresh, high-purity, peptide-synthesis grade solvent. Decomposed DMF contains amines that can compromise the synthesis.[9] |
Conclusion
The successful incorporation of Fmoc-N-(2,4-dimethoxybenzyl)-Ala-OH into a peptide sequence begins with its complete and efficient dissolution. N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are the primary recommended solvents due to their strong solvating power for the components of this sterically hindered and protected amino acid.[8][9] By following the systematic protocols for solubility testing and solution preparation outlined in this guide, researchers can ensure consistent and reliable delivery of this critical reagent, thereby maximizing the effectiveness of the DMB group in preventing aggregation and improving the outcomes of challenging peptide syntheses.
References
- Solvents for Solid Phase Peptide Synthesis.Vertex AI Search Result.
- Green solvents for solid phase peptide synthesis.Biotage.
- Peptide Synthesis Solvents.Biosolve Shop.
- Evaluation of greener solvents for solid-phase peptide synthesis.Taylor & Francis.
- Solvent system for solid phase peptide synthesis.
- Fmoc-(Dmb)Ala-OH.Chem-Impex.
- Safety Data Sheet: Fmoc-(Dmb)Ala-OH.AAPPTec, LLC.
- Fmoc-(Dmb)Ala-OH | CAS 1425938-66-4.Santa Cruz Biotechnology.
- Fmoc-(Dmb)Ala-OH.ChemPep.
- CAS 87512-31-0: Fmoc-Ala-Ala-OH.CymitQuimica.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- Overcoming Aggregation in Solid-phase Peptide Synthesis.MilliporeSigma.
- Stability of the 2,4-Dimethoxybenzyl (2,4-DMB) Group: A Technical Guide for Researchers.BenchChem.
- Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups.Organic & Biomolecular Chemistry (RSC Publishing).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. peptide.com [peptide.com]
- 4. Fmoc-(Dmb)Ala-OH | CAS 1425938-66-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. chempep.com [chempep.com]
- 6. chemimpex.com [chemimpex.com]
- 7. CAS 87512-31-0: Fmoc-Ala-Ala-OH | CymitQuimica [cymitquimica.com]
- 8. tandfonline.com [tandfonline.com]
- 9. peptide.com [peptide.com]
- 10. WO2019241586A1 - Solvent system for solid phase peptide synthesis - Google Patents [patents.google.com]
- 11. chem.uci.edu [chem.uci.edu]
Application Note: Synthesis of Aggregation-Prone Peptides with Fmoc-N-(2,4-dimethoxybenzyl)-Ala-OH
Executive Summary
The synthesis of "difficult sequences"—peptides prone to on-resin aggregation via
This guide details the application of Fmoc-N-(2,4-dimethoxybenzyl)-Ala-OH (Fmoc-(N-Dmb)Ala-OH) as a backbone-protecting building block. Unlike standard amino acids, the N-Dmb group acts as a reversible "aggregation breaker" by masking the amide backbone hydrogen bond donor and introducing steric bulk. While highly effective, the steric hindrance of the Dmb group introduces specific synthetic challenges, particularly during the acylation of the secondary amine it creates. This protocol provides optimized workflows to overcome these hurdles and ensure high-fidelity synthesis.
Scientific Background: The Physics of Aggregation
The Problem: On-Resin -Sheet Formation
During SPPS, growing peptide chains can associate through interchain hydrogen bonding between the amide backbone NH and CO groups. This results in the formation of stable
-
Consequence: The resin shrinks, solvation decreases, and the N-terminal amine becomes inaccessible to incoming activated amino acids.
-
Result: Deletion sequences (missing residues) and early chain termination.
The Solution: Dmb Backbone Protection
The 2,4-dimethoxybenzyl (Dmb) group is attached to the
-
H-Bond Disruption: It replaces the amide proton, eliminating the H-bond donor capability at that residue.
-
Steric Disruption: The bulky dimethoxybenzyl group physically prevents the proximity required for interchain association.
-
Solubility: The lipophilic nature of Dmb improves the solvation of the growing chain in organic solvents (DMF/DCM).
Mechanism Visualization
Figure 1: Mechanism of aggregation disruption using N-Dmb protection. The bulky group forces the peptide chain away from ordered structures, restoring solvation.
Strategic Planning
Before synthesis, analyze your sequence to determine the optimal placement of Fmoc-(N-Dmb)Ala-OH.
-
Frequency: Insert a backbone protector (Dmb or Pseudoproline) every 6–7 residues in hydrophobic regions.
-
Positioning: Dmb-Ala should replace a native Alanine residue within the aggregation-prone region.
-
Constraint: The residue following Dmb (N-terminal direction) will be difficult to couple.[1] Avoid placing Dmb immediately before a sterically bulky residue (e.g., Val, Ile, Thr) if possible.
Experimental Protocols
Materials & Reagents[1][2][3]
-
Building Block: Fmoc-N-(2,4-dimethoxybenzyl)-Ala-OH.
-
Coupling Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), HOAt (1-Hydroxy-7-azabenzotriazole), DIC (Diisopropylcarbodiimide).
-
Solvents: DMF (Peptide grade, amine-free), DCM.
-
Cleavage: TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), DODT (2,2'-(Ethylenedioxy)diethanethiol) or EDT.
Protocol A: Incorporation of Fmoc-(N-Dmb)Ala-OH
Rationale: The carboxyl group of the Dmb-amino acid is primary and unhindered. Standard coupling works, but we use high efficiency to ensure complete incorporation.
-
Resin Preparation: Swell resin (e.g., Rink Amide or Wang) in DCM for 30 min, then wash with DMF.
-
Deprotection: Remove Fmoc from the previous residue (20% Piperidine/DMF, 2 x 5 min). Wash thoroughly (DMF x 5).
-
Activation:
-
Dissolve Fmoc-(N-Dmb)Ala-OH (3.0 eq) and HATU (2.9 eq) in minimum DMF.
-
Add DIEA (6.0 eq).
-
Note: Pre-activation time should be short (< 1 min) to avoid racemization, though Dmb suppresses oxazolone formation.
-
-
Coupling: Add to resin. Agitate for 60 minutes at room temperature.
-
Monitoring: Standard Kaiser test (Ninhydrin) works here. It should be negative (yellow).
Protocol B: The "Critical Step" – Coupling to the N-Dmb Residue
Rationale: This is the most challenging step. The N-terminal amine is now secondary (N-Dmb) and sterically shielded. Standard HBTU/DIEA protocols will fail, leading to deletion sequences.
Method 1: HATU/HOAt (Recommended for Automated Synthesizers)
-
Deprotection: Remove Fmoc from the Dmb-Ala residue (20% Piperidine/DMF).[2]
-
Warning: The secondary amine is less reactive but can still undergo side reactions. Wash immediately and thoroughly.
-
-
Activation:
-
Amino Acid (5.0 eq).[2]
-
HATU (5.0 eq).
-
HOAt (5.0 eq) – Crucial additive for hindered couplings.
-
DIEA (10.0 eq).
-
-
Coupling:
-
Double couple: 2 x 2 hours .
-
Optional: Elevate temperature to 50°C (microwave or conventional heating). Note: Do not exceed 50°C to prevent instability of the Dmb group.
-
-
Monitoring (Critical):
-
Do NOT use the Kaiser Test. It gives false negatives on secondary amines.
-
Use the Chloranil Test:
-
Reagent: 2% chloranil in DMF and 2% acetaldehyde in DMF.
-
Procedure: Add a few beads to a tube. Add 2 drops of each solution. Wait 5 mins.
-
Result: Blue/Green beads = Positive (Incomplete). Colorless/Brown = Negative (Complete).
-
-
Method 2: Symmetric Anhydride (For extremely hindered residues like Val/Ile)
-
Generate symmetric anhydride: React Amino Acid (10 eq) with DIC (5 eq) in DCM for 10-15 min. Solvent exchange to DMF if necessary.[2]
-
Add to resin and couple for 2–4 hours.
Protocol C: Cleavage and Dmb Removal
Rationale: The Dmb group is acid-labile. Upon cleavage with TFA, it forms a resonance-stabilized carbocation. Without adequate scavengers, this cation will re-alkylate Tryptophan (Trp) or Cysteine (Cys) residues.
Cocktail Formulation:
| Component | Percentage | Role |
|---|---|---|
| TFA | 90% | Cleavage & Dmb removal |
| TIS | 2.5% | Scavenger (Trityl/Pbf) |
| Water | 2.5% | Scavenger (t-Butyl) |
| DODT or EDT | 5.0% | Critical Dmb Scavenger |
Note: If the peptide contains Trp, use Fmoc-Trp(Boc)-OH during synthesis. The Boc group protects the indole ring from Dmb-cation alkylation.
Procedure:
-
Add cocktail to resin (10 mL per gram resin).
-
Agitate for 2.5 to 3 hours at room temperature. (Dmb removal is slower than standard side-chain deprotection).
-
Precipitate in cold diethyl ether. Centrifuge and wash x3.
Workflow Visualization
Figure 2: Step-by-step workflow for incorporating Dmb-Ala. Note the critical loop at the post-Dmb coupling step.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Coupling onto Dmb-Ala | Steric hindrance of N-methyl-like secondary amine.[3] | Switch to HATU/HOAt or PyAOP . Use double coupling . Increase temp to 50°C. |
| Low Yield after Cleavage | Dmb group not fully removed. | Extend cleavage time to 3-4 hours. Ensure TFA is fresh and concentrated (not wet). |
| Additional Peaks (+148 Da) | Dmb cation re-alkylation on Trp/Cys. | Use EDT/DODT scavengers. Ensure Trp(Boc) was used. |
| Colored Beads after Coupling | Incomplete reaction (Chloranil positive). | Do not proceed. Cap with acetic anhydride to terminate deletion sequences, or try Acid Fluoride coupling (TFFH). |
References
-
Sheppard, R. C., et al. (1993). 2-Hydroxy-4-methoxybenzyl (Hmb) backbone protection.[4][5][6][7] This foundational work established the principles of backbone protection for preventing aggregation.
- Context: While focusing on Hmb, the mechanistic principles of backbone disruption apply directly to Dmb.
-
Merck Millipore (Novabiochem).
- Context: Authoritative technical note on using Dmb/Hmb dipeptides and building blocks, including cleavage cocktails and coupling conditions.
-
Lozano, F., et al. (2012).[1] Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences.
- Context: Details the comparative efficiency of Dmb vs Hmb and provides specific coupling protocols for hindered amines.
-
AAPPTEC.
- Context: Protocols for handling Dmb derivatives, specifically highlighting the stability differences and cleavage requirements.
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[1][5][6][8][9][10][11] Chem. Rev.
- Context: Comprehensive review covering the removal mechanisms of Dmb and required scavengers to prevent alkyl
Sources
- 1. peptide.com [peptide.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Use of Fmoc-N-(2-hydroxy-4-methoxybenzyl)amino acids in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. mdpi.com [mdpi.com]
- 10. peptide.com [peptide.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
troubleshooting low coupling efficiency of Fmoc-N-(2,4-dimethoxybenzyl)-Ala-OH
Welcome to the Technical Support Guide for Troubleshooting Low Coupling Efficiency of Fmoc-N-(2,4-dimethoxybenzyl)-Ala-OH.
As Senior Application Scientists, we understand that incorporating sterically hindered amino acids is a significant challenge in solid-phase peptide synthesis (SPPS). Fmoc-N-(2,4-dimethoxybenzyl)-Ala-OH (Fmoc-N-DMB-Ala-OH) is a valuable building block, with the DMB group serving as a backbone-protecting agent to disrupt interchain hydrogen bonding and prevent aggregation, especially in difficult sequences.[1][2] However, the bulky N-alkyl DMB group itself presents a considerable steric obstacle, often leading to incomplete acylation of the preceding N-terminal amine.[1][3]
This guide is designed to provide you with a logical, in-depth troubleshooting framework to overcome these challenges, ensuring high-yield, high-purity synthesis of your target peptide.
Part 1: Initial Diagnosis & Common Pitfalls
Q1: My post-coupling monitoring test is positive, indicating a free amine. What is the most likely cause?
A positive colorimetric test after coupling with Fmoc-N-DMB-Ala-OH is a common observation. The primary cause is the significant steric hindrance imparted by the bulky N-DMB group, which dramatically slows down the reaction kinetics of the acylation step.[4] Standard coupling protocols, sufficient for less hindered amino acids, are often inadequate for driving this reaction to completion.
Before modifying the core protocol, it's crucial to rule out common procedural errors:
-
Reagent Quality: Ensure the Fmoc-N-DMB-Ala-OH, coupling reagents, and solvents are fresh, of high purity, and stored under anhydrous conditions. Amine-free DMF is critical.[5]
-
Stoichiometry: Inaccurate weighing or calculation of reagents can lead to insufficient activation or coupling. Double-check the equivalents of the amino acid, coupling reagent, and base.
-
Inadequate Mixing: Ensure the resin is properly swollen and that the reaction slurry is agitated consistently to allow reagents access to all reaction sites.
Q2: I'm using the Kaiser test to monitor the reaction. Is this appropriate for this amino acid?
This is a critical point. The Kaiser test is unreliable for N-alkylated amino acids like Fmoc-N-DMB-Ala-OH.[6][7] The Kaiser test is designed to detect primary amines. The N-DMB group makes the N-terminal amine of the growing peptide a secondary amine after the DMB-Ala residue has been coupled. Proline and other N-methylated amino acids give ambiguous reddish-brown results, and a negative (yellow) result does not guarantee complete coupling.[8][9]
Recommendation: Switch to a monitoring test designed for secondary amines. The Chloranil test is a reliable alternative that will give a distinct blue color in the presence of a free secondary amine, providing a much clearer indication of an incomplete reaction.[6][7]
-
Transfer a small sample of resin beads (5-10 mg) to a small glass test tube.
-
Wash the beads thoroughly with DMF (3x) to remove any residual reagents.
-
Add 1-2 drops of Reagent A (2% acetaldehyde in DMF).
-
Add 1-2 drops of Reagent B (2% p-chloranil in DMF).
-
Allow the mixture to stand at room temperature for 5-10 minutes.
-
Observe the color of the beads:
-
Blue/Greenish-Blue: Incomplete coupling (free secondary amine present).
-
Yellow/Colorless: Complete coupling.
-
Part 2: Optimizing Coupling Chemistry
Q3: My standard HBTU/HOBt activation is failing. Why, and what should I use instead?
The failure of common coupling reagents like HBTU is directly related to the steric challenge. HBTU, in the presence of a base, converts the amino acid's carboxylic acid into an OBt active ester. While effective for many couplings, this active ester may not be reactive enough to overcome the steric shield of the DMB group.
To achieve efficient coupling, you must employ a more potent activation strategy.
Recommended Reagents:
-
HATU (or HCTU): These aminium salts are the reagents of choice for hindered couplings.[10] HATU reacts with the carboxylic acid to form a highly reactive OAt active ester. The nitrogen atom in the HOAt moiety provides anchimeric assistance during the aminolysis step, significantly accelerating the coupling rate compared to HOBt-based reagents.[10]
-
COMU: This uronium salt is based on Oxyma Pure, which forms an even more reactive active ester.[11] COMU is an excellent alternative to HATU, offering comparable or superior efficiency for hindered systems and avoiding the use of potentially explosive HOBt/HOAt derivatives.[11]
| Reagent | Activating Additive | Active Ester Reactivity | Performance in Hindered Couplings | Key Considerations |
| HBTU | HOBt | Good | Moderate | Often insufficient for N-alkylated residues.[4][12] |
| HATU | HOAt | Very High | Excellent | Gold standard for difficult couplings; faster rates.[10][13] |
| COMU | OxymaPure | Very High | Excellent | Safer alternative to HATU with comparable efficiency.[11] |
| PyBOP | HOBt | Good | Good | Phosphonium salt, avoids guanidinylation side reactions. |
Q4: What are the optimal reaction conditions (solvent, time, temperature) for coupling Fmoc-N-DMB-Ala-OH?
Beyond the choice of coupling reagent, optimizing the reaction environment is crucial.
-
Solvent: While DMF is standard, N-Methyl-2-pyrrolidone (NMP) is often superior for difficult sequences. NMP has a higher boiling point and better solvating properties, which can help to disrupt peptide aggregation on the resin and improve reagent accessibility.[14]
-
Reaction Time: Do not use standard coupling times (e.g., 1-2 hours). For Fmoc-N-DMB-Ala-OH, an extended single coupling time of 4-12 hours is recommended.[5] Monitor the reaction at the 4-hour mark and allow it to proceed until the Chloranil test is negative.
-
Temperature: Performing the coupling at a slightly elevated temperature (e.g., 35-40°C ) can increase the reaction rate. However, be cautious, as higher temperatures can also increase the risk of side reactions, such as racemization, especially with sensitive amino acids.[15]
-
Equivalents: Use a significant excess of reagents. A minimum of 3-4 equivalents of Fmoc-N-DMB-Ala-OH, coupling reagent, and base relative to the resin loading is recommended.
Part 3: Advanced Strategies & Verification
Q5: My coupling is still incomplete after optimizing conditions. What is a reliable double-coupling protocol?
If a single, extended coupling is insufficient, a double-coupling strategy is the next logical step. The key is to remove byproducts and introduce fresh, fully active reagents.
-
Perform the first coupling using your optimized conditions (e.g., 4 eq. Fmoc-N-DMB-Ala-OH, 3.9 eq. HATU, 8 eq. DIPEA in NMP) for 2-4 hours.
-
Drain the reaction vessel.
-
Wash the resin thoroughly with NMP (at least 5-7 times) to completely remove all soluble reagents and byproducts. This is a critical step.
-
Perform a Chloranil test. If it is still positive, proceed immediately to the second coupling.
-
Introduce a fresh solution of the same reagents and equivalents as in Step 1.
-
Allow the second coupling to proceed for another 2-4 hours, or until a negative Chloranil test is achieved.
Q6: Should I "cap" the unreacted amines if the coupling remains incomplete?
Yes. If a double-coupling protocol fails to drive the reaction to completion, it is essential to cap any remaining unreacted N-terminal amines. Capping permanently blocks these amines, preventing them from reacting in subsequent cycles. This ensures that the final product does not contain deletion sequences (peptides missing the DMB-Ala residue), which are often difficult to separate during purification.[16]
-
After the final coupling attempt, wash the resin thoroughly with NMP (5x).
-
Prepare a capping solution, for example: Acetic Anhydride / DIPEA / NMP (e.g., 5:6:89 v/v/v).
-
Add the capping solution to the resin and agitate for 30-60 minutes at room temperature.
-
Drain the capping solution and wash the resin thoroughly with NMP (3x) and DCM (3x) before proceeding to the next Fmoc deprotection step.
Q7: How can I definitively verify the efficiency of my optimized protocol?
While colorimetric tests are excellent for in-process monitoring, the ultimate verification comes from analyzing the product. A test cleavage of a small amount of resin followed by LC-MS analysis is the most definitive method.
-
After completing the coupling and any subsequent capping step, take a small sample of the dried resin (10-20 mg).
-
Perform a standard cleavage (e.g., with TFA / TIS / H₂O, 95:2.5:2.5) for 2-3 hours.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Analyze the crude product by LC-MS. Look for the mass of the desired peptide and the mass of the deletion sequence (M - mass of DMB-Ala residue). Comparing the integration of these two peaks will give you a quantitative measure of your coupling efficiency.
Visualization & Workflow Summary
A logical decision tree for addressing low coupling efficiency.
How the N-DMB group impedes the coupling reaction.
References
-
Novabiochem® Coupling reagents. (n.d.). Merck. Retrieved from [Link]
-
Technical Support Information Bulletin 1189 - Tests for Unprotected Proline. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis. (n.d.). SYNFORM. Retrieved from [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2025, August 6). Request PDF on ResearchGate. Retrieved from [Link]
-
Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. (2017, October 30). RSC Publishing. Retrieved from [Link]
-
INTERNATIONAL JOURNAL OF RESEARCH IN PHARMACEUTICAL SCIENCES. (2020, April 8). Semantic Scholar. Retrieved from [Link]
-
Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). (n.d.). Aapptec Peptides. Retrieved from [Link]
-
A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. (n.d.). ResearchGate. Retrieved from [Link]
-
The challenge of peptide nucleic acid synthesis. (2023, April 3). Chemical Society Reviews (RSC Publishing). Retrieved from [Link]
-
Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. (n.d.). MDPI. Retrieved from [Link]
-
Rational design and synthesis of an orally bioavailable peptide guided by NMR amide temperature coefficients. (n.d.). PNAS. Retrieved from [Link]
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020, March 3). Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]
-
New products for peptide synthesis Novabiochem. (n.d.). Merck Millipore. Retrieved from [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). Retrieved from [Link]
-
Supporting Information for: A combined solid- and solution-phase approach provides convenient access to analogues of the calcium. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Fmoc-(Fmoc-Hmb)amino acids and Dmb amino acids. (n.d.). Aapptec. Retrieved from [Link]
-
Use of Fmoc-N-(2-hydroxy-4-methoxybenzyl)amino acids in peptide synthesis. (1997, March). Journal of Peptide Research. Retrieved from [Link]
-
Novabiochem®. (n.d.). Merck. Retrieved from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. Use of Fmoc-N-(2-hydroxy-4-methoxybenzyl)amino acids in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis - SYNFORM - Thieme Chemistry [thieme.de]
- 9. peptide.com [peptide.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bachem.com [bachem.com]
- 12. researchgate.net [researchgate.net]
- 13. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 14. Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era | MDPI [mdpi.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Mastering the Challenge of Fmoc-N-(2,4-dimethoxybenzyl)-Ala-OH Coupling
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of coupling Fmoc-N-(2,4-dimethoxybenzyl)-Ala-OH. The steric hindrance presented by the N-DMB group can be a significant hurdle, but with the right strategies and understanding of the underlying chemistry, successful incorporation of this valuable building block is readily achievable.
Understanding the Challenge: Steric Hindrance of the DMB Group
The 2,4-dimethoxybenzyl (DMB) group is a valuable tool in solid-phase peptide synthesis (SPPS), primarily employed as a backbone protecting group to disrupt interchain hydrogen bonding, thereby preventing aggregation and improving the synthesis of "difficult" sequences.[1][2] However, its bulkiness presents a significant steric barrier at the secondary amine, making the subsequent coupling of the next amino acid challenging.[2][3] This guide will equip you with the necessary knowledge and protocols to overcome this steric hindrance effectively.
Troubleshooting Guide
This section addresses common problems encountered during the coupling of Fmoc-N-(2,4-dimethoxybenzyl)-Ala-OH in a question-and-answer format, providing direct and actionable solutions.
Question 1: I am observing very low coupling efficiency after incorporating Fmoc-N-(2,4-dimethoxybenzyl)-Ala-OH, as indicated by a strong positive Kaiser test. What are the primary causes and how can I improve the yield?
Answer:
Low coupling efficiency is the most common issue when dealing with N-DMB protected amino acids due to severe steric hindrance. Here’s a systematic approach to troubleshoot and enhance your coupling yields:
Immediate Steps:
-
Switch to a More Potent Coupling Reagent: Standard carbodiimide-based reagents like DIC/HOBt are often insufficient for this sterically demanding coupling.[1] More potent activating agents are required.
-
Double Couple: A straightforward and often effective strategy is to repeat the coupling step with a fresh solution of the activated amino acid.[3]
-
Increase Reaction Time and Temperature: Allowing the coupling reaction to proceed for a longer duration (e.g., 4-6 hours or even overnight) can help drive the reaction to completion. If your synthesizer allows for temperature control, increasing the temperature to 40-50°C can also significantly improve the reaction rate.
Advanced Strategies:
-
Utilize a High-Efficiency Coupling Reagent: Onium salt-based reagents are highly recommended. A comparison of commonly used reagents for sterically hindered couplings is provided in the table below.
| Coupling Reagent | Class | Key Advantages for Hindered Couplings |
| HATU | Aminium Salt | Fast reaction kinetics and reduced risk of racemization.[4] |
| HCTU | Aminium Salt | Similar to HATU, often more cost-effective. |
| COMU | Aminium Salt | High solubility and efficiency, considered a safer alternative to benzotriazole-based reagents.[4] |
| PyBOP | Phosphonium Salt | Strong activating agent, with non-carcinogenic byproducts.[5] |
| PyBrOP | Phosphonium Salt | Particularly effective for coupling N-methylated and other sterically hindered amino acids.[6] |
-
Pre-formed Amino Acid Fluorides: The use of pre-formed Fmoc-amino acid fluorides is a powerful method for acylating sterically hindered secondary amines like the one in DMB-protected alanine.[6]
dot
Caption: Troubleshooting workflow for low coupling efficiency.
Question 2: I'm concerned about potential side reactions when using Fmoc-N-(2,4-dimethoxybenzyl)-Ala-OH. What should I be aware of?
Answer:
While the primary challenge is steric hindrance, there are a few potential side reactions to be mindful of:
-
Tryptophan Modification during Cleavage: The cleavage of the DMB group with trifluoroacetic acid (TFA) can generate carbocations that may modify unprotected tryptophan residues. It is highly recommended to use Fmoc-Trp(Boc)-OH in sequences containing both Trp and a DMB-protected residue.
-
Aspartimide Formation: Although the DMB group is often used to prevent aspartimide formation, particularly in Asp-Gly sequences, improper handling or extreme conditions could still lead to side reactions. The DMB group on the preceding residue effectively blocks the formation of the aspartimide intermediate.[1][2]
-
Diketopiperazine Formation: If Fmoc-N-(2,4-dimethoxybenzyl)-Ala-OH is the second amino acid in your sequence, there is a risk of diketopiperazine formation, leading to chain termination. This is more prevalent in Fmoc-based synthesis.[1] Using a 2-chlorotrityl chloride resin can help mitigate this due to its steric bulk.[1]
Question 3: What is the recommended protocol for the final cleavage and deprotection of a peptide containing a DMB-protected residue?
Answer:
The DMB group is labile to standard TFA cleavage conditions. A standard cleavage cocktail is generally effective.
Recommended Cleavage Cocktail:
-
TFA/TIS/H₂O (95:2.5:2.5)
-
TFA (Trifluoroacetic acid): The strong acid for cleavage.
-
TIS (Triisopropylsilane): A scavenger to quench carbocations generated from the DMB group and other protecting groups.
-
H₂O (Water): To aid in the solubility of the peptide.
-
Protocol:
-
Wash the dried peptide-resin with dichloromethane (DCM).
-
Suspend the resin in the cleavage cocktail (e.g., 10 mL per gram of resin).
-
Allow the reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and wash with a small amount of fresh TFA.
-
Precipitate the crude peptide by adding the combined filtrates to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
For peptides containing arginine, Reagent R (TFA/thioanisole/EDT/anisole) can also be a suitable choice.[7]
Frequently Asked Questions (FAQs)
Q1: Why use Fmoc-N-(2,4-dimethoxybenzyl)-Ala-OH instead of a different protecting group?
The DMB group serves as a backbone protecting group, which is particularly useful for preventing the aggregation of growing peptide chains during SPPS, a common issue with hydrophobic or long sequences.[1][2] This leads to improved solubility, higher coupling efficiencies for subsequent residues, and ultimately, a purer final product. It is also effective in preventing aspartimide formation.[1][2]
Q2: Can I use Fmoc-N-(2,4-dimethoxybenzyl)-Ala-OH in automated peptide synthesis?
Yes, but with careful consideration of the coupling protocol. Standard, single-coupling protocols may not be sufficient. You will likely need to program your synthesizer to perform a double coupling for the residue immediately following the DMB-alanine. Additionally, ensure that a potent coupling reagent like HATU or COMU is used.
Q3: Is it better to use a pre-formed dipeptide, such as Fmoc-Xaa-(Dmb)Ala-OH?
In many cases, yes. The most challenging step is the acylation of the hindered secondary amine of the DMB-protected residue. By using a pre-formed dipeptide, this difficult coupling is performed in solution phase, and the resulting dipeptide can then be coupled to the resin using standard methods. This strategy is particularly common for DMB-protected glycine residues.[3][6][8]
dot
Caption: Comparison of stepwise vs. dipeptide coupling strategies.
Q4: Are there any alternatives to the DMB group for backbone protection?
Yes, the 2-hydroxy-4-methoxybenzyl (Hmb) group is another common backbone protecting group.[1] The hydroxyl group on Hmb can assist in the coupling of the subsequent amino acid via an O- to N-acyl shift, which can sometimes make the coupling easier than with DMB.[2][9] However, the DMB group lacks this reactive hydroxyl group, which can be an advantage if you plan for post-synthesis modifications like phosphorylation.[6]
Experimental Protocol: Optimized Coupling of an Amino Acid to N-DMB-Alanine-Resin
This protocol outlines a robust method for coupling the amino acid following Fmoc-N-(2,4-dimethoxybenzyl)-Ala-OH on a solid support.
Materials:
-
Peptide-resin with N-terminal (Dmb)Ala
-
Fmoc-protected amino acid (5 equivalents)
-
HATU (4.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (10 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling and Fmoc Deprotection:
-
Swell the resin in DMF for 30 minutes.
-
Deprotect the Fmoc group from the N-terminal (Dmb)Ala using 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Activation of the Incoming Amino Acid:
-
In a separate vessel, dissolve the Fmoc-amino acid and HATU in DMF.
-
Add DIPEA to the solution and vortex for 1-2 minutes. The solution should change color, indicating activation.
-
-
First Coupling:
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel for 2 hours at room temperature.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 times).
-
-
Monitoring (Optional but Recommended):
-
Perform a Kaiser test on a small sample of the resin beads. If the test is negative (beads remain yellow), the coupling is complete. If it is positive (blue beads), proceed to the second coupling.
-
-
Second Coupling (Double Coupling):
-
Repeat steps 2 and 3 with a fresh solution of activated Fmoc-amino acid.
-
Agitate for another 2 hours.
-
-
Final Washing:
-
Drain the second coupling solution.
-
Wash the resin thoroughly with DMF (5 times) and then with DCM (3 times) to prepare for the next deprotection step or final cleavage.
-
References
Sources
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. file.globalso.com [file.globalso.com]
- 6. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. Use of Fmoc-N-(2-hydroxy-4-methoxybenzyl)amino acids in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solving Solubility Issues of Fmoc-N-(2,4-dimethoxybenzyl)-Ala-OH in DMF
Prepared by the Gemini Senior Application Scientist Team
This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework for addressing solubility challenges encountered with Fmoc-N-(2,4-dimethoxybenzyl)-Ala-OH in N,N-Dimethylformamide (DMF). The methodologies outlined herein are designed to ensure efficient and complete dissolution, a critical prerequisite for successful solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is Fmoc-N-(2,4-dimethoxybenzyl)-Ala-OH often difficult to dissolve in DMF?
A1: The solubility challenge arises from the compound's molecular structure. It possesses two large, bulky, and predominantly hydrophobic protecting groups: the N-α-Fmoc group and the N-alkyl-2,4-dimethoxybenzyl (DMB) group.[1][2] These groups, attached to the small alanine side chain, create a molecule with significant non-polar character. This hydrophobicity can lead to strong intermolecular interactions and aggregation, counteracting the solvating power of a polar aprotic solvent like DMF.[3][4][5]
Q2: What is the primary function of the 2,4-dimethoxybenzyl (DMB) group in peptide synthesis?
A2: The DMB group serves as a "backbone protection" strategy. During the elongation of a peptide chain on a solid support, sequences prone to aggregation can form secondary structures (like β-sheets) that hinder reaction kinetics and block reactive sites.[3][6] The bulky DMB group, temporarily attached to the backbone nitrogen, acts as a steric shield that disrupts the intermolecular hydrogen bonding responsible for this aggregation.[7][8] It is engineered to be stable to the mild basic conditions of Fmoc removal (e.g., piperidine in DMF) but is cleaved under the final strong acidic conditions (e.g., TFA) used to release the peptide from the resin.[8][9][10]
Q3: What are the immediate consequences of incomplete dissolution for my peptide synthesis?
A3: Incomplete dissolution is a critical failure point in SPPS. If the Fmoc-amino acid is not fully dissolved, its effective concentration in the reaction solution is lowered, leading to several negative outcomes:
-
Incomplete Coupling: Insufficient dissolved amino acid will result in a failed or slow reaction with the free N-terminus of the growing peptide chain.[11]
-
Deletion Sequences: The failure to couple an amino acid results in peptides missing that specific residue, which are often difficult to separate from the target peptide during purification.[11]
-
Lower Yields and Purity: Both incomplete coupling and the formation of deletion sequences significantly reduce the overall yield and final purity of the desired peptide.
Q4: Should I consider alternative solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO)?
A4: Yes, these are excellent alternative strategies. NMP is often considered a stronger solvent for Fmoc-protected amino acids than DMF and can be a direct replacement.[4][12][13] DMSO is also a powerful solvent known for its ability to break up aggregates and can be used as a co-solvent with DMF to enhance solubility.[5][11] However, it's important to use high-purity, anhydrous grades of any solvent, as impurities can cause side reactions.[13][14]
Troubleshooting Guide: A Stepwise Approach to Dissolution
For optimal results, begin with Protocol 1. Only proceed to subsequent protocols if complete dissolution is not achieved. Complete dissolution is defined as a visually clear solution with no suspended particulate matter.
Experimental Protocols
Protocol 1: Standard Dissolution at Ambient Temperature
-
Preparation: Weigh the required amount of Fmoc-N-(2,4-dimethoxybenzyl)-Ala-OH into a clean, dry reaction vessel.
-
Solvent Addition: Add the calculated volume of high-purity, amine-free DMF to achieve the desired concentration.
-
Agitation: Cap the vessel securely and vortex the mixture vigorously for 1-2 minutes.
-
Visual Inspection: Allow the solution to stand for a moment and visually inspect for any undissolved solid material. If the solution is not perfectly clear, proceed to Protocol 2.
Protocol 2: Dissolution via Sonication
Causality: Sonication uses high-frequency sound waves to create microbubbles that cavitate (collapse). This process generates localized energy that physically breaks apart intermolecular aggregates, facilitating solvation.[4]
-
Initial Steps: Follow steps 1-3 from Protocol 1.
-
Sonication: Place the sealed vessel into a sonicator bath containing water at room temperature.
-
Procedure: Sonicate in short bursts of 2-3 minutes. After each burst, remove the vessel and visually inspect the solution.
-
Temperature Monitoring: Monitor the temperature of the sonicator bath. Do not allow it to exceed 40°C to prevent any potential degradation of the Fmoc group.[4]
-
Final Assessment: Continue until the solid is fully dissolved. If solubility issues persist, proceed to Protocol 3.
Protocol 3: Dissolution with Gentle Heating
Causality: Applying gentle heat increases the kinetic energy of both the solvent and solute molecules. This increased energy helps to overcome the intermolecular forces holding the solute aggregates together, thereby increasing solubility.
-
Initial Steps: Follow steps 1-2 from Protocol 1.
-
Heating and Agitation: Place the vessel on a magnetic stirrer with a heating function. Begin stirring and gently warm the solution to 30-40°C .
-
Temperature Control (Critical): Do not exceed 40°C. The Fmoc protecting group is base-labile, but can also be sensitive to prolonged exposure to elevated temperatures, which may risk premature degradation or side reactions.[4]
-
Observation: Maintain the temperature and continue stirring until the solution is completely clear.
-
Cooling: Once dissolved, remove the vessel from the heat and allow the solution to cool to room temperature before use in your synthesizer.
Advanced Strategies & Data Summary
If the above protocols fail, the use of a stronger solvent system is recommended.
| Method | Key Parameters | Rationale for Efficacy | Cautions and Considerations |
| Co-Solvent (DMF/DMSO) | Add DMSO as 10-25% of the total solvent volume. | DMSO is a highly polar aprotic solvent with exceptional solvating power, effective at disrupting the hydrogen bonds that contribute to aggregation.[5][11] | DMSO is more viscous than DMF and can be harder to wash away. Ensure thorough washing steps in your synthesis protocol. |
| Solvent Replacement (NMP) | Substitute DMF entirely with N-Methyl-2-pyrrolidone (NMP). | NMP is generally a more powerful solvent for large, protected amino acids and peptides than DMF, improving solvation of the hydrophobic groups.[12][13] | NMP is more expensive than DMF. Some studies suggest Fmoc-amino acids may have slightly greater decomposition over extended time in NMP compared to DMF.[13] |
Troubleshooting Workflow Diagram
The following diagram outlines the logical decision-making process for dissolving Fmoc-N-(2,4-dimethoxybenzyl)-Ala-OH.
Caption: Troubleshooting workflow for dissolving Fmoc-(Dmb)Ala-OH.
References
-
Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]
-
How to synthesize hydrophobic peptides - Choosing the Right Solvent | Biotage. (2023, February 2). Biotage. Retrieved February 13, 2026, from [Link]
-
What solvent systems would be effective at dissolving Fmoc-lysine-OH? - Reddit. (2013, May 23). Reddit. Retrieved February 13, 2026, from [Link]
-
What are the Sustainability Challenges in Peptide Synthesis and Purification? - Biomatik. (2022, November 28). Biomatik. Retrieved February 13, 2026, from [Link]
- WO2013115813A1 - Water soluble solid phase peptide synthesis - Google Patents. (n.d.). Google Patents.
-
Solvents for Solid Phase Peptide Synthesis. (n.d.). AAPPTec. Retrieved February 13, 2026, from [Link]
-
How best can I remove Fmoc from a peptide to expose the N-terminal? - ResearchGate. (2019, June 5). ResearchGate. Retrieved February 13, 2026, from [Link]
-
All's swell: Greener replacements for hazardous solvents in peptide synthesis. (2023, November 8). Royal Society of Chemistry. Retrieved February 13, 2026, from [Link]
-
Solubility of Fmoc protected amino acids used in Project C. - ResearchGate. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis | ACS Sustainable Chemistry & Engineering. (2021, October 8). ACS Publications. Retrieved February 13, 2026, from [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). Nowick Lab. Retrieved February 13, 2026, from [Link]
-
Safety Data Sheet. (2021, September 16). AAPPTec. Retrieved February 13, 2026, from [Link]
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis - Luxembourg Bio Technologies. (2013, August 29). Luxembourg Bio Technologies. Retrieved February 13, 2026, from [Link]
-
Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]
-
Supporting Information for: A combined solid- and solution-phase approach provides convenient access to analogues of the calcium - The Royal Society of Chemistry. (n.d.). Royal Society of Chemistry. Retrieved February 13, 2026, from [Link]
-
Methods for Removing the Fmoc Group. (n.d.). SpringerLink. Retrieved February 13, 2026, from [Link]
-
Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups - Organic & Biomolecular Chemistry (RSC Publishing). (2012, August 2). Royal Society of Chemistry. Retrieved February 13, 2026, from [Link]
-
p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. (2014, March 10). Chem-Station. Retrieved February 13, 2026, from [Link]
Sources
- 1. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chempep.com [chempep.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. shop.bachem.com [shop.bachem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. benchchem.com [benchchem.com]
- 10. Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. biotage.com [biotage.com]
- 13. peptide.com [peptide.com]
- 14. chem.uci.edu [chem.uci.edu]
alternative coupling reagents for difficult Fmoc-N-Dmb-Ala-OH reactions
Status: Online Agent: Senior Application Scientist Ticket ID: DMB-ALA-OPT-2026 Subject: Troubleshooting steric hindrance and low yields in N-Dmb backbone-protected sequences.[1][2]
Overview: Why is this reaction failing?
You are likely encountering difficulties not with coupling Fmoc-N-Dmb-Ala-OH to the resin, but rather coupling the next amino acid onto the N-terminus of the Dmb-Ala residue.
The Mechanism of Failure: The 2,4-dimethoxybenzyl (Dmb) group is a "backbone protector" designed to disrupt secondary structure (beta-sheet aggregation) and prevent aspartimide formation.[1][2] However, it introduces a massive steric penalty.[2]
-
Secondary Amine: Upon Fmoc removal, the N-terminus becomes a secondary amine (
-Dmb).[1][2] -
Steric Wall: The bulky dimethoxybenzyl group shields the nucleophilic nitrogen, reducing reaction kinetics by orders of magnitude compared to a primary amine.
-
Guanidinylation: Because acylation is slow, standard uronium reagents (HATU/HBTU) have more time to react with the amine themselves, permanently capping the chain as a guanidine species.
Troubleshooting Guide & FAQs
Issue 1: "The coupling of the NEXT amino acid onto Dmb-Ala is incomplete."
Diagnosis: The steric bulk of the Dmb group is preventing the activated amino acid from reaching the nucleophile. Standard HBTU/DIPEA protocols will fail here.
Recommended Solution: Switch to Phosphonium Reagents (PyAOP) Uronium salts (HATU/HBTU) can react with slow amines to form guanidines (chain termination).[2] Phosphonium salts (PyAOP, PyBOP) do not cause guanidinylation, allowing for longer reaction times and higher temperatures without capping your peptide.[2]
Protocol: PyAOP/HOAt High-Efficiency Coupling
-
Reagent: PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).[1][2]
-
Additive: HOAt (1-Hydroxy-7-azabenzotriazole) – Crucial for "anchimeric assistance" which speeds up the reaction.[1][2]
-
Base: DIPEA (N,N-Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) if racemization is a concern.[1][2]
| Step | Reagent | Equivalents | Conditions |
| 1. Activation | Fmoc-AA-OH | 5.0 eq | Dissolve in DMF (min. volume) |
| PyAOP | 5.0 eq | Add to AA solution | |
| HOAt | 5.0 eq | Add to AA solution | |
| DIPEA | 10.0 eq | Add immediately before delivery | |
| 2. Coupling | Reaction Mix | - | Microwave: 75°C for 5-10 min OR Room Temp: 2 x 2 hours (Double Couple) |
| 3. Monitoring | Chloranil Test | - | Note: Kaiser test does not work on secondary amines.[1][2] Use Chloranil or p-Nitrophenol.[1][2] |
Expert Insight: If PyAOP is unavailable, COMU is the best uronium alternative. It is safer than HATU (non-explosive) and shows superior stability and reactivity for hindered amines due to the Oxyma leaving group [1, 2].
Issue 2: "I see a +99 Da mass shift (Guanidinylation)."
Diagnosis: You are using HATU or HBTU with a slow-reacting secondary amine (the Dmb-Ala N-terminus).[1][2] The reagent is reacting with the amine instead of the amino acid.
Corrective Action:
-
Switch Reagent: Move to PyAOP or PyBOP immediately. Phosphonium salts cannot form guanidines.[1]
-
Pre-activation: If you must use HATU, pre-activate the amino acid for 30-60 seconds before adding it to the resin. This ensures the O-acylisourea (active ester) is formed before the reagent sees the amine.
Issue 3: "My peptide purity is low after cleavage (Trp Alkylation)."
Diagnosis: The Dmb group is acid-labile.[1] Upon cleavage with TFA, it forms a highly reactive Dmb+ carbocation.[2] If not scavenged, this cation will alkylate Tryptophan (Trp) residues, leading to permanent impurities.[2]
Corrective Action:
-
Scavengers: Increase the scavenger load in your cleavage cocktail. Use EDT (Ethanedithiol) or DODT ; silanes (TIS) alone are often insufficient for Dmb removal.[1][2]
-
Protecting Groups: Use Fmoc-Trp(Boc)-OH instead of Fmoc-Trp(Trt)-OH. The Boc group protects the Trp indole ring during the cleavage of the Dmb group.
Comparative Data: Reagent Selection
The following table contrasts reagents specifically for the Fmoc-AA-OH + H-Dmb-Ala-Resin reaction step.
| Reagent | Class | Reactivity (Hindered) | Guanidinylation Risk | Recommended Use |
| PyAOP | Phosphonium (HOAt) | Highest | None | Gold Standard for coupling onto Dmb/N-Me amines.[1][2] |
| COMU | Uronium (Oxyma) | High | Moderate | Excellent alternative; safer/cheaper than PyAOP.[2] |
| HATU | Uronium (HOAt) | High | High | Use only with pre-activation; risk of chain termination.[2] |
| PyBOP | Phosphonium (HOBt) | Moderate | None | Good for cyclization; less reactive than PyAOP.[2] |
| HBTU/DIC | Standard | Low | High | Avoid for Dmb couplings.[1] |
Decision Logic: Selecting the Right Workflow
The following diagram outlines the logical pathway for optimizing your Dmb-Ala synthesis steps.
Figure 1: Decision tree for selecting coupling conditions based on the steric hindrance of the incoming amino acid.
References
-
El-Faham, A., & Albericio, F. (2011).[2] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link[1][2]
-
Bachem. (2024).[1][2] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link
-
Merck Millipore. (2014).[1][2] Automated synthesis of backbone protected peptides. Chemical Communications.[1] Link
-
BenchChem. (2025).[2][3][4][5][6] A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings. Link
Sources
Technical Support Center: Detecting and Troubleshooting Deletion Sequences in Molecular Biology
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you detect and manage unwanted deletion sequences during your experiments, particularly when using backbone protection strategies in molecular cloning. Our focus is on providing not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your research.
Understanding the Problem: The Genesis of Deletion Events
Deletion mutations are a frequent and frustrating challenge in molecular cloning. These events, where a segment of your plasmid is excised, can lead to non-functional constructs, loss of your gene of interest, and significant delays in your research. Understanding the root causes is the first step toward effective prevention and troubleshooting.
Why Do Deletions Happen?
-
Host Cell's Defense and Repair Mechanisms: E. coli, the workhorse of molecular cloning, possesses sophisticated DNA repair and recombination systems. Sequences that are perceived as foreign, unstable, or a metabolic burden can be targeted for removal.
-
Repetitive Sequences: Plasmids containing repetitive elements, such as long terminal repeats (LTRs) in viral vectors or other tandem repeats, are particularly susceptible to intramolecular recombination.[1] The cellular machinery can mistakenly align these repeats and loop out the intervening DNA. Inverted repeats are also known hotspots for genomic instability, promoting deletions.[2][3][4][5][6]* Insert Toxicity: If the gene you are cloning expresses a protein that is toxic to the E. coli host, there is strong selective pressure for cells that have deleted the toxic gene to outgrow the cells containing the intact plasmid. [7][8]This is a common issue when working with genes from higher eukaryotes or those involved in cell cycle regulation or apoptosis.
-
Plasmid Instability: Large plasmids (>10 kb) or those with a low copy number can be more prone to deletions. [1][8]The metabolic load on the host cell can lead to errors during replication and subsequent rearrangements. [9]* Errors During DNA Replication: DNA polymerase can "slip" during the replication of repetitive sequences, leading to deletions. [10][11]
Proactive Prevention: Designing for Success
The best troubleshooting is proactive. By anticipating potential issues, you can design your cloning strategy to minimize the risk of deletions.
-
Choose the Right E. coli Strain: Standard cloning strains like DH5α are recA-, which reduces homologous recombination. For particularly unstable sequences, consider using specially engineered strains like Stbl2™, Stbl3™, or NEB Stable®, which have additional mutations to further reduce recombination. [1]* Optimize Growth Conditions: To reduce the selective pressure for deletions, especially with toxic inserts, consider the following:
-
Lower Incubation Temperature: Growing your cultures at 30°C instead of 37°C can slow down bacterial growth and reduce the expression of toxic proteins. [1][7][8] * Shorter Incubation Times: Avoid overgrowing your cultures. The longer the incubation, the greater the opportunity for mutants with deletions to arise and dominate the population. [8] * Inducible Promoters: If you suspect insert toxicity, using a vector with a tightly controlled inducible promoter can prevent leaky expression of the toxic protein during the cloning and propagation phases. [8]* Sequence Verification of Your Insert: Before cloning, ensure your insert is free of unexpected repetitive elements or unstable regions by sequencing it. [10]
-
Troubleshooting and Detection: A Q&A Guide
Here we address specific issues you might encounter during your experiments in a question-and-answer format.
Q1: My colony PCR shows a band that is smaller than expected. What does this mean?
A1: A smaller-than-expected band in a colony PCR is a strong indicator of a deletion event. The primers are still annealing to their target sites, but the region between them has been shortened.
Troubleshooting Workflow:
Sources
- 1. blog.addgene.org [blog.addgene.org]
- 2. Inverted repeat - Wikipedia [en.wikipedia.org]
- 3. Size Of Gene Specific Inverted Repeat - Dependent Gene Deletion In Saccharomyces cerevisiae | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Factors affecting inverted repeat stimulation of recombination and deletion in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. MGH DNA Core [dnacore.mgh.harvard.edu]
- 8. researchgate.net [researchgate.net]
- 9. Plasmid fitness costs are caused by specific genetic conflicts enabling resolution by compensatory mutation | PLOS Biology [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. Deletion Mutations Caused by DNA Strand Slippage in Acinetobacter baylyi - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Guide: Optimization of Fmoc-N-(2,4-dimethoxybenzyl)-Ala-OH Coupling
Executive Summary & Mechanism
Fmoc-N-(2,4-dimethoxybenzyl)-Ala-OH (Fmoc-Dmb-Ala-OH) is a specialized backbone-protected building block designed to disrupt secondary structure formation (aggregation) in "difficult" peptide sequences. By masking the backbone amide hydrogen with a bulky Dmb group, it prevents inter-chain hydrogen bonding (
However, the introduction of the Dmb group creates a new challenge: Steric Hindrance.
While coupling the Fmoc-Dmb-Ala-OH unit to the resin is generally straightforward, coupling the next amino acid onto the secondary amine of the Dmb-Ala residue is chemically demanding. The steric bulk of the Dmb group, combined with the
Core Protocol: Temperature & Reagents
A. Coupling OF Fmoc-Dmb-Ala-OH (The Easy Step)
This step attaches the Dmb-Ala unit to the growing peptide chain.
-
Temperature: Room Temperature (RT) to 50°C.
-
Reagents: DIC/Oxyma Pure or HATU/DIEA.
-
Time: Standard coupling time (30–60 min).
-
Note: This reaction usually proceeds with high yield. Excessive heat (>60°C) here is unnecessary and increases the risk of premature Fmoc removal or side reactions.
B. Coupling ONTO Dmb-Ala-Resin (The Critical Step)
This is the bottleneck. You are attacking a sterically hindered, electron-rich secondary amine.
-
Temperature: 75°C (Microwave) or 50–60°C (Conventional Heat) .
-
Reagents: HATU (preferred) or PyAOP with DIEA. PyBOP is often insufficient.
-
Mechanism: The elevated temperature provides the kinetic energy required to overcome the steric barrier of the Dmb and Methyl groups.
-
Protocol: Double coupling is mandatory .
Recommended Workflow (Microwave Assisted)
| Step | Reagent | Temperature | Time | Note |
| 1. Deprotection | 20% Piperidine/DMF | 75°C | 3 min | Standard deprotection. |
| 2. Wash | DMF | RT | 3 x 30s | Thorough washing is critical. |
| 3. Coupling 1 | AA (5eq) / HATU (5eq) / DIEA (10eq) | 75°C | 5 min | High energy burst. |
| 4. Coupling 2 | AA (5eq) / HATU (5eq) / DIEA (10eq) | 75°C | 10 min | Extended hold to drive completion. |
Troubleshooting Guide
Issue 1: Incomplete Coupling of the Next Amino Acid
Symptom: Kaiser test is inconclusive (secondary amines do not react well with Ninhydrin); Chloranil test is positive (blue spots); Mass spec shows deletion sequence (Missing AA). Root Cause: The incoming amino acid cannot access the Dmb-protected nitrogen due to steric clash. Solution:
-
Switch Activator: If using DIC/Oxyma, switch to HATU or PyAOP (7-azabenzotriazol-1-yloxytris(pyrrolidino)phosphonium hexafluorophosphate). The HOAt moiety in these reagents is more effective at sterically hindered centers.
-
Increase Temperature: Raise coupling temperature to 75°C (if microwave). If using conventional heating, extend time to 2 hours at 50°C.
-
Use Acid Fluorides: For extremely difficult cases (e.g., coupling Val or Ile onto Dmb-Ala), convert the incoming amino acid to an acid fluoride (using TFFH) to increase electrophilicity.
Issue 2: Racemization
Symptom: Presence of diastereomers (double peaks) in HPLC. Root Cause: High temperature promotes oxazolone formation, leading to racemization of the incoming activated amino acid (especially Cys or His). Solution:
-
For Cys/His: Do NOT exceed 50°C when coupling onto Dmb-Ala. Use DIC/Oxyma instead of HATU/DIEA to reduce basicity (base-catalyzed racemization).
-
For other AAs: 75°C is generally safe for short durations.
Issue 3: Tryptophan Alkylation (The "Dmb Transfer")
Symptom: Mass shift of +148 Da on Tryptophan residues. Root Cause: During final cleavage with TFA, the Dmb group is removed as a resonance-stabilized carbocation. This cation is an electrophile and can re-attach to the electron-rich indole ring of Tryptophan. Solution:
-
Scavengers: Increase the scavenger load in the cleavage cocktail (e.g., TIS/EDT/Thioanisole).
-
Protection: Use Fmoc-Trp(Boc)-OH instead of Fmoc-Trp-OH. The Boc group protects the indole nitrogen, preventing alkylation.
Visualizing the Workflow
The following diagram illustrates the decision logic for temperature and reagent selection based on the specific step in the Dmb-Ala cycle.
Caption: Decision matrix for thermal optimization. Note the divergence in protocol when coupling ONTO the sterically hindered Dmb-Ala residue.
Frequently Asked Questions (FAQ)
Q: Can I use Fmoc-Ala-(Dmb)Gly-OH dipeptide instead?
A: If your sequence allows for a Glycine at position
Q: Why is the Kaiser test failing after coupling onto Dmb-Ala? A: The Kaiser test relies on a primary amine to react with ninhydrin. Dmb-Ala presents a secondary amine. Secondary amines often yield a faint reddish-brown color rather than the intense blue of primary amines. Recommendation: Use the Chloranil test or p-Nitrophenol ester test , which are more sensitive for secondary amines. Alternatively, perform a micro-cleavage and check by LC-MS.
Q: Does the Dmb group fall off at 75°C? A: The Dmb group is acid-labile but relatively stable to base and heat in neutral/basic conditions (coupling). However, prolonged exposure to high temperatures (>90°C) during deprotection (piperidine) can sometimes lead to side reactions. Stick to 75°C for coupling steps to be safe.
References
-
MilliporeSigma. Overcoming Aggregation in Solid-phase Peptide Synthesis. (Discusses the use of Dmb/Hmb for difficult sequences and the steric challenges involved).
-
CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.[1] (Provides temperature data for coupling N-methyl and hindered amino acids).
-
BenchChem. Fmoc-N-(2,4-dimethoxybenzyl)-Ala-OH Technical Data. (General properties and application in SPPS).
-
National Institutes of Health (PubMed). Efficient peptide coupling involving sterically hindered amino acids. (Validation of HATU/HOAt and elevated temperatures for hindered couplings).
-
ResearchGate. Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences. (Comparison of stepwise vs. dipeptide strategies).
Sources
Validation & Comparative
A Comparative Guide to Assessing Crude Peptide Purity: The Dmb-Protection Advantage
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of therapeutic peptides, the purity of the crude product is a critical determinant of downstream success, impacting everything from purification efficiency to the reliability of biological assays. While numerous analytical techniques exist to assess peptide purity, the synthetic strategy employed plays a pivotal role in the quality of the crude material itself. This guide provides an in-depth comparison of assessing the purity of crude peptides, highlighting the significant advantages conferred by the 2,4-dimethoxybenzyl (Dmb) protection strategy during solid-phase peptide synthesis (SPPS).
The Challenge of Crude Peptide Purity Assessment
Crude peptide mixtures obtained after synthesis and cleavage from the solid support are complex concoctions.[1] The target peptide is often accompanied by a host of impurities that can complicate analysis and purification.[1][2][3] Common impurities include:
-
Deletion Sequences: Peptides lacking one or more amino acid residues due to incomplete coupling reactions.[4]
-
Truncated Sequences: Peptides shorter than the target sequence due to premature termination of the synthesis.[4]
-
Peptides with Protecting Group Adducts: Resulting from incomplete removal of side-chain protecting groups.[4]
-
Racemized/Epimerized Peptides: Changes in the stereochemistry of amino acids.[4]
-
Oxidized Peptides: Particularly those containing methionine, cysteine, or tryptophan.[5]
A significant hurdle in both the synthesis and analysis of many peptide sequences is aggregation.[6][7] As the peptide chain elongates on the solid support, it can fold into secondary structures, leading to interchain hydrogen bonding. This aggregation can hinder reagent access, resulting in incomplete coupling and deprotection steps, thereby increasing the complexity of the crude product and making accurate purity assessment challenging.[7]
The Dmb-Protection Strategy: A Proactive Approach to Purity
The 2,4-dimethoxybenzyl (Dmb) group is a backbone protecting group utilized in Fmoc-based SPPS to mitigate aggregation and specific side reactions.[6][8] Unlike side-chain protecting groups, Dmb is temporarily attached to the backbone amide nitrogen of an amino acid, typically glycine.[8][9] This substitution disrupts the hydrogen bonding patterns that lead to the formation of secondary structures and subsequent aggregation.[6]
The Dmb group is introduced during synthesis, often as a dipeptide building block (e.g., Fmoc-Xxx-(Dmb)Gly-OH), to circumvent the difficulty of coupling to a hindered secondary amine.[6][9] It is stable to the basic conditions used for Fmoc removal but is cleaved under the standard acidic conditions of the final trifluoroacetic acid (TFA) cleavage cocktail, regenerating the native peptide backbone.[6][10][11]
By preventing aggregation, the Dmb-protection strategy leads to:
-
More efficient coupling and deprotection reactions.
-
A significant reduction in deletion and truncated sequences.[9]
-
A simplified impurity profile, which greatly facilitates subsequent analysis and purification.
Furthermore, the strategic placement of a Dmb-protected residue, particularly a (Dmb)Gly adjacent to an aspartic acid residue, is a widely adopted method to prevent the formation of aspartimide, a common and troublesome side reaction.[6][9] This further enhances the purity of the crude peptide.
Comparative Analysis of Crude Peptide Purity Assessment
The gold standard for assessing crude peptide purity is a combination of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).[2][12][13][14]
Workflow for Purity Assessment
Caption: Workflow for crude peptide purity assessment.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC separates peptides based on their hydrophobicity.[15] The purity is determined by calculating the area of the main peptide peak as a percentage of the total area of all peaks in the chromatogram.[4]
Expected Outcomes:
-
Without Dmb-Protection: The chromatogram of a crude peptide synthesized without Dmb-protection, especially for a "difficult" sequence, will likely exhibit a complex pattern with a main product peak and numerous closely eluting impurity peaks.[3] This can make accurate integration and quantification challenging. The main peak itself may be broadened due to on-column aggregation.
-
With Dmb-Protection: The use of the Dmb strategy results in a much "cleaner" chromatogram. The main product peak is typically sharper and more prominent, with significantly reduced and well-resolved impurity peaks.[8] This simplifies data analysis and provides a more accurate assessment of purity.
| Feature | Crude Peptide without Dmb-Protection | Crude Peptide with Dmb-Protection |
| Main Peak | Often broad, may show tailing | Sharp and well-defined |
| Impurity Profile | Complex, with many closely eluting peaks | Simplified, with fewer and well-resolved peaks |
| Crude Purity (%) | Lower (can be <50% for difficult sequences) | Higher (often >70-80%) |
| Quantification | Prone to error due to peak co-elution | More accurate and reliable |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the identity of the main peak as the target peptide by verifying its molecular weight.[5][13] When coupled with HPLC (LC-MS), it can also help identify the impurities.[13] Common ionization techniques for peptides are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).[16][17]
Expected Outcomes:
-
Without Dmb-Protection: The total ion chromatogram (TIC) from an LC-MS analysis will mirror the complexity of the UV chromatogram. The mass spectrum of the main peak should correspond to the target peptide, but deconvoluting the spectra of co-eluting impurities can be difficult. Analysis will likely reveal masses corresponding to deletion sequences and other synthesis-related byproducts.
-
With Dmb-Protection: The TIC will be simpler. The mass spectrum of the main peak will cleanly confirm the target peptide's molecular weight. The few impurity peaks present can be more easily identified, confirming a more successful synthesis.
Experimental Protocols
Protocol 1: General RP-HPLC Analysis of Crude Peptides
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the crude peptide.
-
Dissolve the peptide in a suitable solvent, typically a mixture of water and acetonitrile containing 0.1% Trifluoroacetic Acid (TFA), to a final concentration of 1 mg/mL.[4]
-
Vortex briefly to ensure complete dissolution.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter to prevent column clogging.[2]
-
-
HPLC System and Conditions:
-
HPLC System: A standard analytical HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.[2]
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.[2]
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.[2]
-
Gradient: A typical starting gradient is a linear ramp from 5% to 65% Mobile Phase B over 30 minutes. This should be optimized for the specific peptide.
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30-40°C.[2]
-
Detection: UV absorbance at 214 or 220 nm.[13]
-
Injection Volume: 10-20 µL.[2]
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the peak area of the target peptide by the total peak area of all peaks, expressed as a percentage.
-
Protocol 2: LC-MS Analysis of Crude Peptides
-
Sample Preparation: As per the RP-HPLC protocol. For LC-MS, it is often preferable to use 0.1% formic acid (FA) instead of TFA as the mobile phase additive, as TFA can cause ion suppression in the mass spectrometer.[18]
-
LC-MS System and Conditions:
-
LC System: An HPLC or UHPLC system coupled to a mass spectrometer.
-
Column and Mobile Phases: Similar to RP-HPLC, but with 0.1% FA replacing 0.1% TFA.
-
Gradient: As optimized for the peptide.
-
Mass Spectrometer: An ESI or MALDI source coupled to a suitable mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole, or Orbitrap).
-
Ionization Mode: Positive ion mode is typical for peptides.
-
Mass Range: Scan a range appropriate to capture the expected m/z values of the peptide, including potential multiply-charged ions.[16]
-
-
Data Analysis:
-
Identify the peak corresponding to the target peptide in the TIC.
-
Extract the mass spectrum for this peak.
-
Deconvolute the spectrum if necessary to determine the neutral molecular weight of the peptide and compare it to the theoretical mass.
-
Analyze the mass spectra of impurity peaks to identify their nature (e.g., deletion sequences).
-
Alternative Purity Assessment Methods
While RP-HPLC and MS are the workhorses of peptide purity analysis, other techniques offer complementary information.
Capillary Electrophoresis (CE)
CE separates molecules based on their charge-to-mass ratio in an electric field.[12][15] It is a high-resolution technique that is orthogonal to RP-HPLC, meaning it separates based on a different physical principle.[15][19] This makes it excellent for detecting impurities that might co-elute with the main peak in HPLC.[19] CE is particularly sensitive to changes in charge, such as incomplete deprotection of acidic or basic side chains.[19]
-
Advantage: Provides a complementary and often higher-resolution separation compared to HPLC.[12]
-
Disadvantage: Can be less robust and more sensitive to sample matrix effects (e.g., salts) than HPLC.[20]
Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that can determine the purity of a substance without the need for a specific reference standard of the same compound.[21][22] By integrating the signals of specific protons in the peptide and comparing them to a certified internal standard of known concentration, an absolute purity value can be obtained.[21]
-
Advantage: Provides a highly accurate and direct measure of purity (mass fraction) and can identify and quantify impurities if their structures are known.[23]
-
Disadvantage: Requires a higher sample concentration, is a lower throughput technique, and spectra can be complex for large peptides.[21][24] The use of Dmb-protection does not directly alter the qNMR workflow but, by providing a purer sample, simplifies spectral analysis and reduces signal overlap from impurities.
Decision-Making in Purity Assessment
Caption: Decision tree for selecting a peptide purity assessment method.
Conclusion
Assessing the purity of crude synthetic peptides is a non-negotiable step in research and drug development. While analytical techniques like RP-HPLC and mass spectrometry are indispensable for this evaluation, the data they produce is profoundly influenced by the quality of the crude material. The Dmb-protection strategy is not a method of analysis but a powerful synthetic tool that proactively enhances the purity of crude peptides. By mitigating aggregation and preventing side reactions, it simplifies the impurity profile, leading to more accurate, reliable, and straightforward analysis. For researchers working with challenging peptide sequences, adopting the Dmb-protection strategy is a critical step towards ensuring higher quality crude products, which in turn streamlines purification efforts and builds a stronger foundation for subsequent research and development.
References
-
Biotage. (2023, January 30). Analyzing crude peptide samples by Mass Spectrometry: what are the options. [Link][16]
-
Mtoz Biolabs. Principle of Peptide Purity Analysis. [Link][12]
-
Silvertand, J. H., et al. (1999). Monitoring the purity of a synthetic peptide by capillary electrophoresis: utilization of an on-line preconcentration method for improved separation and detection sensitivity. Journal of Capillary Electrophoresis and Microchip Technology, 6(3-4), 109-18. [Link][25]
-
Dai, X., et al. (2014). Precise measurement for the purity of amino acid and peptide using quantitative nuclear magnetic resonance. Talanta, 125, 94-101. [Link][21]
-
Rudnick, S. E. (1995). Capillary electrophoresis. Methods in Molecular Biology, 37, 245-53. [Link][19]
-
Ismail, M., et al. (2019). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Chemistry, 25(1), 8-26. [Link][8]
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AAPPTec. (2019, November 25). Hmb and Dmb Protected Derivatives. [Link][9]
-
ResearchGate. (n.d.). Synthetic protocol for the synthesis of protected amino acids (4 a-j) using DMB and DETB. [Link][26]
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Carr, S. A., et al. (2014). Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. Molecular & Cellular Proteomics, 13(4), 907-17. [Link][13]
-
Rush, R. S., & Kensinger, R. D. (1994). Separation of Peptides and Protein Digests by Capillary Electrophoresis. Methods in Molecular Biology, 32, 169-80. [Link][15]
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Waters Corporation. Analysis and Purification of Synthetic Peptides by Liquid Chromatography. [Link][1]
-
AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link][6]
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Shimadzu. Peptide and Protein Analysis – Pharmaceuticals & Biopharmaceuticals. [Link][5]
-
Waters Corporation. (2014). Peptide Isolation Using the Prep 150 LC System. [Link]
-
Bio-Rad. Instructions for Capillary Electrophoresis Peptide Analysis Kit. [Link][20]
-
Wade, J. D., & Sparrow, J. T. (2000). HPLC of Peptides and Proteins. In: The Protein Protocols Handbook. Humana Press. [Link][3]
-
Agilent. (2023, May 3). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. [Link][18]
-
ResearchGate. (n.d.). Proposed mechanism of deprotection of DMB. [Link][27]
-
Riebe, A., et al. (2023). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Molecules, 28(3), 1148. [Link][28]
-
Biovera. (2024, November 13). Mass Spectrometry Applications in Peptide Analysis. [Link][17]
-
Kellenbach, E., & Rundlöf, T. (2019). Determination of the Identity, Content and Purity of Therapeutic Peptides by NMR Spectroscopy. In: Peptide Therapeutics: Strategy and Tactics for Chemistry, Manufacturing and Controls. Royal Society of Chemistry. [Link][23]
-
ResearchGate. (n.d.). Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals. [Link][22]
-
Lermyte, F., et al. (2020). Mass Spectrometry Analysis of Intact Proteins from Crude Samples. Analytical Chemistry, 92(19), 12711-12719. [Link][29]
-
ResearchGate. (n.d.). Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences. [Link][7]
-
Otaka, A., et al. (2019). N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis. Frontiers in Chemistry, 7, 203. [Link][30]
-
YouTube. (2026, January 15). Enhance Peptide Manufacturing Using Backbone N Protecting Groups. [Link][31]
-
Offer, J., et al. (2014). Automated synthesis of backbone protected peptides. Chemical Communications, 50(68), 9621-4. [Link][32]
-
Offer, J., et al. (2014). Automated synthesis of backbone protected peptides. Chemical Communications, 50(68), 9621-4. [Link][33]
-
Pietta, P. G., Cavallo, P., & Marshall, G. R. (1971). 2,4-Dimethoxybenzyl as a Protecting Group for Glutamine and Asparagine in Peptide Synthesis. The Journal of Organic Chemistry, 36(24), 3966-70. [Link][11]
-
Polypeptide. Control Strategies for Synthetic Therapeutic Peptide APIs Part III: Manufacturing Process Considerations. [Link][34]
-
Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS. [Link][14]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
